1-Cyclopropyl-1-(3-ethylphenyl)ethanol
Description
Contextual Significance within Organic Chemistry and Synthetic Strategy
The significance of 1-Cyclopropyl-1-(3-ethylphenyl)ethanol in organic chemistry lies in its molecular architecture, which presents both challenges and opportunities for synthetic chemists. The primary method for the synthesis of such tertiary alcohols is the Grignard reaction. vaia.comyoutube.comsigmaaldrich.comorganicchemistrytutor.com This powerful carbon-carbon bond-forming reaction involves the addition of an organometallic nucleophile, in this case, a cyclopropyl (B3062369) Grignard reagent, to a ketone. youtube.comorganicchemistrytutor.com
Specifically, the synthesis of this compound would most logically be achieved through the reaction of cyclopropylmagnesium bromide with 3'-ethylacetophenone. vaia.comorganicchemistrytutor.com The Grignard reagent, prepared from cyclopropyl bromide and magnesium metal in an ether solvent, acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ketone. sigmaaldrich.comnih.gov A subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol. youtube.com
The reaction is highly versatile, allowing for the creation of complex alcohol structures from simpler starting materials. khanacademy.org The choice of the Grignard reagent and the ketone dictates the final structure of the tertiary alcohol. vaia.com
Structural Characteristics and Chemical Nomenclature Conventions of this compound
The structure of this compound is characterized by a central quaternary carbon atom bonded to four different substituents: a cyclopropyl group, a 3-ethylphenyl group, a methyl group, and a hydroxyl group. This arrangement makes the central carbon a stereocenter, meaning the molecule can exist as a pair of enantiomers.
Table 1: Structural and Chemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₁₈O |
| Molecular Weight | 190.28 g/mol |
| Key Structural Features | Tertiary alcohol, Cyclopropyl ring, 3-ethylphenyl group, Chiral center |
The nomenclature, this compound, follows the IUPAC rules. The "ethanol" base name indicates a two-carbon chain with a hydroxyl group. The "1-Cyclopropyl" and "1-(3-ethylphenyl)" prefixes denote the substituents attached to the first carbon of the ethanol (B145695) chain, which is also the carbon bearing the hydroxyl group.
Historical Context of Related Chemical Architectures Bearing Cyclopropyl and Substituted Phenyl Moieties
The interest in molecules containing both cyclopropyl and substituted phenyl groups has a rich history, particularly in the field of medicinal chemistry. The cyclopropyl group is a well-established bioisostere, often used to replace other groups like vinyl or isopropyl to improve a molecule's metabolic stability, binding affinity, or pharmacokinetic properties. acs.org
Historically, the unique electronic and conformational properties of the cyclopropyl ring have been exploited in drug design. The strained three-membered ring can influence the conformation of adjacent groups, potentially locking a molecule into a bioactive conformation. This has led to the incorporation of the cyclopropyl moiety into a wide range of biologically active compounds.
The combination of a cyclopropyl ring with a substituted phenyl group allows for a fine-tuning of a molecule's properties. The nature and position of the substituent on the phenyl ring can significantly impact electronic effects, lipophilicity, and steric interactions with biological targets.
Current Research Landscape Pertaining to Tertiary Alcohols with Aryl and Cyclopropyl Substituents
Current research continues to explore the synthesis and properties of tertiary alcohols bearing both aryl and cyclopropyl substituents. Much of this research is driven by the potential of these compounds as building blocks in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Recent studies have focused on developing more efficient and stereoselective methods for the synthesis of these chiral alcohols. While the Grignard reaction remains a workhorse, other methods, such as those involving organolithium reagents, are also employed. libretexts.org The development of catalytic, enantioselective additions to ketones is an area of active investigation, aiming to provide access to single enantiomers of these chiral alcohols.
Furthermore, the reactivity of the tertiary alcohol group itself is a subject of study. For example, the hydroxyl group can be derivatized or replaced to introduce other functionalities, and the molecule can undergo rearrangements or fragmentation reactions under certain conditions. For instance, cyclopropyl ethanols have been shown to undergo ring-opening/annulation reactions to form thiophene (B33073) aldehydes. rsc.org
Identified Knowledge Gaps and Future Academic Inquiry Directions for this compound
Despite the general interest in this class of compounds, there are significant knowledge gaps specifically concerning this compound. The primary gap is the lack of published experimental data for this specific molecule. While its synthesis via the Grignard reaction is highly plausible, detailed reaction conditions, yields, and spectroscopic characterization are not documented in readily accessible literature.
Future academic inquiry could address these gaps in several ways:
Synthesis and Characterization: The synthesis of this compound and its full spectroscopic characterization (NMR, IR, Mass Spectrometry) would provide a foundational dataset for this compound.
Enantioselective Synthesis: Developing a method for the enantioselective synthesis of the individual (R) and (S) enantiomers would be a significant contribution, allowing for the investigation of their distinct properties.
Biological Screening: Given the prevalence of related structures in medicinal chemistry, screening this compound and its enantiomers for biological activity against various targets would be a logical next step.
Conformational Analysis: A detailed computational and experimental conformational analysis could provide insights into the preferred spatial arrangement of the cyclopropyl and ethylphenyl groups, which could be crucial for understanding its potential interactions with biological systems. nih.gov
Reactivity Studies: Exploring the reactivity of the tertiary alcohol and the cyclopropyl ring under various conditions could uncover novel chemical transformations and expand the synthetic utility of this molecule.
Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropyl-1-(3-ethylphenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-3-10-5-4-6-12(9-10)13(2,14)11-7-8-11/h4-6,9,11,14H,3,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFLUTAHMDRQFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C(C)(C2CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Cyclopropyl 1 3 Ethylphenyl Ethanol
Established Synthetic Routes and Their Mechanistic Rationales
The construction of the 1-cyclopropyl-1-(3-ethylphenyl)ethanol scaffold primarily relies on the formation of a key carbon-carbon bond between the cyclopropyl (B3062369) moiety and the carbonyl carbon of a suitable precursor. This is most commonly achieved through the addition of an organometallic reagent to a ketone.
Alkylation Strategies Utilizing Organometallic Reagents for C-C Bond Formation
The addition of organometallic reagents to ketones is a fundamental and widely used method for the synthesis of tertiary alcohols. organicchemistrytutor.com This approach involves the nucleophilic attack of a carbanionic species on the electrophilic carbonyl carbon.
The Grignard reaction is a classic and versatile method for forming carbon-carbon bonds. organic-chemistry.org In the context of synthesizing this compound, this involves the reaction of a cyclopropylmagnesium halide with 3-ethylacetophenone (B146817). The reaction proceeds via a nucleophilic addition mechanism where the cyclopropyl Grignard reagent attacks the carbonyl carbon of the ketone. organic-chemistry.org Subsequent acidic workup protonates the resulting alkoxide to yield the desired tertiary alcohol.
The formation of the cyclopropyl Grignard reagent itself, typically from cyclopropyl bromide and magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), can be challenging. Studies have shown that the formation of cyclopropylmagnesium bromide in diethyl ether can be accompanied by the formation of radical intermediates, which can lead to side products. nih.govresearchgate.net
Reaction Scheme:
Similar to Grignard reagents, organolithium reagents, such as cyclopropyllithium, can be employed for the synthesis of this compound. Cyclopropyllithium is typically prepared by the reaction of cyclopropyl bromide with lithium metal. The subsequent reaction with 3-ethylacetophenone follows a similar nucleophilic addition pathway to that of the Grignard reaction. Organolithium reagents are generally more reactive than their Grignard counterparts, which can be advantageous but may also lead to a decrease in selectivity.
The stoichiometry of the organometallic reagent relative to the ketone precursor is a critical parameter in these syntheses. A slight excess of the organometallic reagent is often used to ensure complete conversion of the starting ketone. However, a large excess can lead to increased side reactions and complicate the purification process.
The order of addition can also influence the outcome of the reaction. Typically, the ketone solution is added slowly to the organometallic reagent at a low temperature to control the exothermicity of the reaction and minimize the formation of byproducts. For Grignard reactions, it is crucial to avoid the Wurtz coupling side reaction, where the Grignard reagent reacts with the unreacted alkyl halide. researchgate.net
Table 1: General Stoichiometric Considerations for Organometallic Additions
| Parameter | Recommendation | Rationale |
|---|---|---|
| Organometallic Reagent | 1.1 - 1.5 equivalents | Ensures complete consumption of the ketone. |
| Ketone | 1.0 equivalent | Limiting reagent. |
| Addition Sequence | Ketone to Organometallic | Better control of reaction temperature and minimizes side reactions. |
The choice of solvent is paramount in reactions involving organometallic reagents. Ethereal solvents such as diethyl ether and tetrahydrofuran (THF) are commonly used for Grignard and organolithium reactions because they solvate the magnesium or lithium cation, which is essential for the formation and reactivity of the reagent. researchgate.net
The solvent can significantly impact the rate and outcome of the Grignard reaction. The formation of cyclopentylmagnesium bromide, for instance, is influenced by the solvent's viscosity and coordinating ability. psu.edu While diethyl ether is a traditional solvent, 2-methyltetrahydrofuran (B130290) (2-MeTHF), a biomass-derived solvent, has been shown to be a superior alternative in some Grignard reactions due to improved reaction efficiency and safety. researchgate.net The Schlenk equilibrium, which describes the disproportionation of Grignard reagents, is also influenced by the solvent, which can affect the reactivity of the organometallic species. researchgate.net
Table 2: Common Solvents and Their Properties for Organometallic Reactions
| Solvent | Boiling Point (°C) | Key Features |
|---|---|---|
| Diethyl Ether | 34.6 | Traditional solvent, good for initiating Grignard formation, but highly flammable. |
| Tetrahydrofuran (THF) | 66 | Higher boiling point than diethyl ether, better solvating properties for some Grignard reagents. |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | Greener alternative, higher boiling point, can improve reaction efficiency. researchgate.net |
Reductive Approaches to the Carbinol Moiety from Carbonyl Intermediates
An alternative synthetic route to this compound involves the reduction of the corresponding ketone, 3-ethylphenyl cyclopropyl ketone. This ketone can be prepared via methods such as the Friedel-Crafts acylation of ethylbenzene (B125841) with cyclopropanecarbonyl chloride. The subsequent reduction of the ketone to the desired tertiary alcohol can be achieved through various reductive methods.
Catalytic hydrogenation is a powerful and environmentally friendly method for the reduction of ketones to alcohols. thieme-connect.de This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. Catalysts based on noble metals such as ruthenium, rhodium, and palladium are highly effective for the hydrogenation of aryl ketones. acs.orgyoutube.com The choice of catalyst and reaction conditions (temperature, pressure, solvent) can influence the efficiency and selectivity of the reduction. For instance, RuCl₂(xylbinap)(1,2-diamine) has been reported as an effective precatalyst for the asymmetric hydrogenation of various aryl ketones. acs.org
Table 3: Comparison of Reductive Methods for Ketones
| Method | Reagent/Catalyst | Advantages | Disadvantages |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Ru/Rh/Pd catalyst | Atom economical, clean process. thieme-connect.de | Requires specialized high-pressure equipment. |
Multicomponent Reaction Paradigms Incorporating the 3-Ethylphenyl and Cyclopropyl Moieties
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. For the synthesis of this compound, a hypothetical MCR could involve the convergence of a 3-ethylphenyl organometallic reagent, a cyclopropyl ketone derivative, and a suitable electrophile.
A plausible MCR approach could be conceptualized based on the principles of Grignard-type additions to carbonyl compounds. In this scenario, a 3-ethylphenylmagnesium halide (prepared from 3-ethylbromobenzene and magnesium) and a cyclopropyl-containing carbonyl compound could react in a sequential or one-pot fashion. However, true MCRs for this specific target are not prominently described in the literature, necessitating the design of novel reaction sequences.
Development of Novel and Sustainable Synthetic Pathways
The development of novel synthetic routes for this compound is driven by the need for efficiency, stereocontrol, and sustainability. Modern catalysis, including transition-metal catalysis, organocatalysis, and electrosynthesis, provides powerful tools to achieve these goals.
Transition metals like palladium, nickel, and rhodium are workhorses in modern organic synthesis, enabling the formation of carbon-carbon bonds with high precision and under mild conditions.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of C-C bonds with exceptional reliability and functional group tolerance. scielo.brwikipedia.org The Suzuki-Miyaura coupling, for instance, is widely used for the synthesis of biaryl compounds and could be employed to construct a key precursor to this compound. scielo.brmdpi.com
A potential strategy involves the coupling of a boronic acid or ester derivative of the 3-ethylphenyl group with a suitable cyclopropyl-containing coupling partner. For example, 3-ethylphenylboronic acid can be coupled with a vinyl halide to produce a styrenyl precursor, which can then be further functionalized.
Table 1: Illustrative Palladium-Catalyzed Cross-Coupling Reactions for Precursor Synthesis
| Coupling Partners | Catalyst System | Product Type | Reference |
| Aryl Halide + Organoboron Compound (Suzuki) | Pd(PPh₃)₄ / Base | Biaryl or Aryl-Alkene | scielo.br |
| Aryl Halide + Organotin Compound (Stille) | Pd(PPh₃)₄ | Biaryl or Aryl-Alkene | nih.gov |
| Aryl Halide + Alkene (Heck) | Pd(OAc)₂ / Ligand / Base | Substituted Alkene | nih.gov |
This table illustrates general palladium-catalyzed reactions that can be adapted for the synthesis of precursors to the target molecule.
A key precursor, 3-ethyl-cyclopropylacetophenone, could be synthesized via a palladium-catalyzed coupling reaction between 3-ethylbenzoyl chloride and a cyclopropyl organometallic reagent. Subsequent nucleophilic addition of a methyl group (e.g., using methylmagnesium bromide) would yield the target tertiary alcohol.
Nickel and rhodium catalysts offer unique reactivity profiles that can be exploited for the synthesis of complex molecules like this compound. Nickel catalysis is particularly effective for cross-coupling reactions involving less reactive electrophiles and for reductive couplings. acs.org Nickel-catalyzed reactions can be used in the borylation of aryl cyclopropyl ketones, which are precursors to the desired alcohol. organic-chemistry.org
Rhodium catalysts are well-known for their ability to catalyze C-H activation and cycloaddition reactions. nih.gov A rhodium-catalyzed [2+1] annulation could potentially be used to form the cyclopropyl ring onto a precursor containing the 3-ethylphenyl group. nih.gov Furthermore, rhodium has been shown to catalyze the ring-opening of vinyl cyclopropanes, which could be a strategic step in a convergent synthesis. acs.org
Table 2: Potential Nickel- and Rhodium-Catalyzed Reactions
| Reaction Type | Catalyst System | Substrates | Product Type | Reference |
| Nickel-Catalyzed Borylative Ring Opening | Ni(cod)₂ / Ligand / Base | Aryl Cyclopropyl Ketones | 4-Oxoalkylboronates | organic-chemistry.org |
| Nickel-Catalyzed γ-Alkylation | Nickel Catalyst / Cocatalyst | Cyclopropyl Ketones and Alkyl Halides | γ-Alkyl Ketones | rsc.org |
| Rhodium-Catalyzed Diastereoselective [2+1] Annulation | Rh(III) Catalyst | Allylic Alcohols and N-enoxyphthalimides | Substituted Cyclopropyl-Ketones | nih.gov |
| Rhodium-Catalyzed Asymmetric Ring Opening | [Rh(cod)(OH)]₂ / Chiral Ligand | Vinyl Cyclopropanes and Boronic Acids | Chiral Ring-Opened Products | acs.org |
This table presents examples of nickel- and rhodium-catalyzed reactions that could be adapted for the synthesis of the target compound or its key intermediates.
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for asymmetric synthesis, providing access to chiral molecules without the need for often toxic and expensive metal catalysts. For the synthesis of chiral tertiary alcohols, organocatalytic additions to ketones are a key strategy. rsc.org
In the context of this compound, an organocatalytic approach could involve the asymmetric addition of a nucleophile to a ketone precursor. For instance, an enamine-based catalyst could activate a cyclopropyl methyl ketone for an enantioselective aldol-type reaction with an electrophile containing the 3-ethylphenyl group. Alternatively, a chiral Lewis base could activate a silyl (B83357) ketene (B1206846) acetal (B89532) derived from a cyclopropyl precursor for an asymmetric addition to a 3-ethylphenyl-containing aldehyde or ketone. The development of chiral tertiary alcohols is a significant area of research in asymmetric synthesis. acs.orgnih.gov
Electrochemical synthesis offers a sustainable alternative to traditional chemical redox reactions, often avoiding the use of stoichiometric and potentially hazardous reagents. organic-chemistry.org The synthesis of alcohols can be achieved through the electrochemical reduction of carbonyl compounds.
For the synthesis of this compound, an electrochemical approach could be envisioned for the final reduction step. The precursor ketone, 1-cyclopropyl-1-(3-ethylphenyl)ethanone, could be electrochemically reduced to the corresponding tertiary alcohol. This method can be highly selective and can be performed under mild conditions. Recent studies have demonstrated the electrochemical deoxygenation of alcohols, which, while not directly forming the alcohol, showcases the potential of electrochemistry in manipulating alcohol functionalities. organic-chemistry.org
Photochemical Routes to Construct this compound
Photochemical methods offer a powerful, yet underexplored, avenue for the synthesis of this compound. These reactions, initiated by the absorption of light, can enable unique transformations that are often difficult to achieve through traditional thermal methods. While direct photochemical synthesis of this specific tertiary alcohol is not extensively documented, several plausible routes can be proposed based on established photochemical principles.
One potential strategy involves the photochemical addition of a cyclopropyl radical to 3-ethylacetophenone. This approach would leverage the photo-induced homolytic cleavage of a suitable cyclopropyl precursor, such as cyclopropanecarboxylic acid peroxide, to generate the cyclopropyl radical. This radical could then add to the carbonyl group of 3-ethylacetophenone, followed by a hydrogen abstraction step to yield the final product. The efficiency of this reaction would be highly dependent on the quantum yield of the radical generation and the competitive side reactions.
Another hypothetical photochemical route could be the Norrish Type II reaction of a larger precursor molecule. For instance, a molecule containing a γ-hydrogen in a suitable position relative to a carbonyl group could undergo intramolecular hydrogen abstraction upon photoexcitation, leading to a biradical intermediate that could subsequently cyclize and fragment to form the desired product. However, the design and synthesis of such a specific precursor would be a significant undertaking.
A more speculative but intriguing possibility lies in the visible-light-mediated synthesis of tertiary alcohols from dicarbonyl compounds and arylamines in water, which has been reported as a green chemistry approach. rsc.org While this method does not directly involve a cyclopropyl group, it highlights the potential of using light to drive the formation of sterically hindered tertiary alcohols. Adapting such a system for the synthesis of this compound would require significant research and development.
The photocatalytic degradation of tertiary alcohols on titanium dioxide (TiO2) has also been studied, which involves a selective C-C bond cleavage. tum.deacs.org While this is a degradative process, understanding the mechanism could potentially inform the reverse reaction, a photocatalytic C-C bond formation.
The following table outlines a hypothetical photochemical synthesis approach and the key parameters that would need to be optimized.
| Parameter | Description | Potential Challenges |
| Wavelength | The specific wavelength of light required to initiate the photochemical reaction. | Ensuring selective excitation of the desired chromophore without causing unwanted side reactions. |
| Photocatalyst | A substance that absorbs light and facilitates the reaction without being consumed. | Catalyst stability, efficiency, and separation from the product mixture. |
| Solvent | The medium in which the reaction is carried out. | Solvent transparency at the excitation wavelength and its influence on reaction pathways. |
| Quantum Yield | A measure of the efficiency of a photochemical process. | Low quantum yields can lead to long reaction times and low product conversion. |
Application of Green Chemistry Principles in Process Development
The integration of green chemistry principles into the synthesis of this compound is crucial for developing sustainable and environmentally benign manufacturing processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
A primary focus of green chemistry is atom economy , which maximizes the incorporation of all materials used in the process into the final product. In the context of synthesizing this compound, a traditional Grignard reaction between cyclopropyl magnesium bromide and 3-ethylacetophenone, while effective, may not have optimal atom economy due to the formation of magnesium salts as byproducts.
Solvent selection is another critical aspect. Traditional Grignard reactions often employ ethereal solvents like diethyl ether or tetrahydrofuran (THF), which are volatile and flammable. A greener alternative is the use of 2-methyltetrahydrofuran (2-MeTHF), which can be derived from renewable resources and exhibits lower volatility. gordon.edu Even more desirable are solvent-free reactions , which can significantly reduce waste and simplify product purification. frontiersin.org Microwave-assisted solvent-free synthesis has shown promise in various organic transformations and could potentially be applied here.
The use of catalysis over stoichiometric reagents is a cornerstone of green chemistry. While the Grignard reaction is stoichiometric, exploring catalytic routes, perhaps involving organometallic catalysts, could lead to more sustainable processes. For instance, the use of copper sulfate (B86663) as a catalyst in the synthesis of tertiary alcohols from aromatic aldehydes has been reported as a greener alternative. rsc.org
Energy efficiency can be improved by employing methods like microwave irradiation or sonication, which can accelerate reaction rates and reduce reaction times compared to conventional heating. frontiersin.org
The following table summarizes the application of green chemistry principles to the synthesis of this compound.
| Green Chemistry Principle | Application in Synthesis | Potential Benefit |
| Waste Prevention | Optimizing reaction conditions to maximize yield and minimize byproducts. | Reduced environmental impact and lower disposal costs. |
| Atom Economy | Designing synthetic routes that incorporate the maximum number of atoms from the reactants into the final product. | Increased efficiency and less waste generation. |
| Safer Solvents and Auxiliaries | Replacing hazardous solvents with greener alternatives like 2-MeTHF or water, or employing solvent-free conditions. | Improved safety profile and reduced environmental pollution. |
| Design for Energy Efficiency | Utilizing microwave or ultrasonic energy to reduce reaction times and energy consumption. | Lower operational costs and carbon footprint. |
| Catalysis | Employing catalytic methods to replace stoichiometric reagents. | Higher efficiency, selectivity, and reduced waste. |
Process Intensification and Scale-Up Considerations in Academic Synthesis
Translating a laboratory-scale synthesis to a larger, more industrially relevant scale requires careful consideration of process intensification and scale-up strategies. For the synthesis of this compound, this involves moving from traditional batch processes to more efficient continuous flow systems.
Continuous Flow Synthesis Methodologies for this compound
Continuous flow chemistry offers numerous advantages over batch processing, including enhanced heat and mass transfer, improved safety, and the potential for higher yields and purities. A key reaction for synthesizing the target molecule is the Grignard reaction, which is notoriously exothermic and can be challenging to control on a large scale in a batch reactor.
A continuous flow setup for the Grignard-based synthesis of this compound would typically involve pumping a solution of 3-ethylacetophenone and a separately prepared stream of cyclopropyl magnesium bromide into a microreactor or a packed-bed reactor. rsc.org The small dimensions of these reactors allow for rapid heat dissipation, mitigating the risk of thermal runaways. The residence time in the reactor can be precisely controlled by adjusting the flow rates, allowing for fine-tuning of the reaction conditions to maximize conversion and minimize byproduct formation.
The continuous formation of the Grignard reagent itself can also be integrated into the flow process. gordon.eduacs.org This can be achieved by passing a solution of cyclopropyl bromide over a packed bed of magnesium turnings. rsc.org This in-situ generation avoids the need to handle and store large quantities of the highly reactive Grignard reagent, further enhancing the safety of the process.
Reactor Design and Optimization for Enhanced Yield and Selectivity
The design of the reactor is critical for the success of a continuous flow synthesis. For the Grignard reaction to produce this compound, several reactor types could be considered.
Microreactors , with their high surface-area-to-volume ratio, provide excellent heat and mass transfer, leading to precise temperature control and rapid mixing. This can significantly improve the selectivity of the reaction and reduce the formation of impurities.
Continuous Stirred Tank Reactors (CSTRs) can also be used, particularly in series, to achieve a desired conversion. gordon.edu A multi-vessel CSTR setup has been shown to be effective for Grignard reactions, allowing for continuous formation, coupling, and quenching operations. gordon.edu
Optimization of the reactor performance would involve studying the effects of various parameters, as detailed in the table below.
| Parameter | Effect on Yield and Selectivity | Optimization Strategy |
| Flow Rate | Determines the residence time of the reactants in the reactor. | Adjusting flow rates to find the optimal balance between conversion and throughput. |
| Temperature | Influences the reaction rate and the formation of byproducts. | Precise temperature control using the superior heat exchange capabilities of flow reactors. |
| Concentration | Affects the reaction kinetics and stoichiometry. | Optimizing reactant concentrations to maximize the formation of the desired product. |
| Mixing | Efficient mixing is crucial for rapid and selective reactions. | Utilizing static mixers within the flow path or the inherent mixing characteristics of microreactors. |
By carefully selecting the synthetic route, applying green chemistry principles, and leveraging the advantages of continuous flow technology, the synthesis of this compound can be achieved in a more efficient, sustainable, and scalable manner.
In Depth Mechanistic Investigations of 1 Cyclopropyl 1 3 Ethylphenyl Ethanol Formation and Reactivity
Reaction Kinetics and Rate Law Determination of Key Synthetic Steps
Rate = k[cyclopropylmagnesium bromide][3-ethylacetophenone]
This relationship underscores the bimolecular nature of the rate-determining step, which involves the collision of the Grignard reagent and the ketone.
The rate of formation of 1-Cyclopropyl-1-(3-ethylphenyl)ethanol is directly proportional to the concentration of both the cyclopropylmagnesium bromide and 3-ethylacetophenone (B146817). Increasing the concentration of either reactant leads to a corresponding increase in the reaction rate, a principle that is fundamental to chemical kinetics.
Temperature plays a crucial role in the reaction rate. As with most chemical reactions, an increase in temperature leads to a significant increase in the reaction rate constant, k, in accordance with the Arrhenius equation. This is due to the increased kinetic energy of the reacting molecules, which leads to more frequent and energetic collisions. For Grignard additions to aromatic ketones, a general observation is that the reaction is often conducted at lower temperatures (e.g., 0 °C to room temperature) to control the reaction's exothermicity and minimize side reactions, although this inherently slows the rate of product formation. cmu.edumit.edu
While the Grignard reaction is not catalytic in the traditional sense, the nature and "loading" of the magnesium species can influence the reaction rate. The Schlenk equilibrium, which describes the distribution of Grignard species (RMgX, R₂Mg, and MgX₂) in solution, means that the concentration of the active nucleophilic species can be complex. The solvent also plays a critical role, with coordinating solvents like diethyl ether or tetrahydrofuran (B95107) (THF) being essential to stabilize the Grignard reagent and facilitate the reaction. libretexts.org
Table 1: Hypothetical Rate Data for the Formation of this compound at 25 °C
| Experiment | [Cyclopropylmagnesium bromide] (mol/L) | [3-Ethylacetophenone] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁴ |
| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁴ |
| 3 | 0.1 | 0.2 | 3.0 x 10⁻⁴ |
The pre-exponential factor (A), also known as the frequency factor, in the Arrhenius equation (k = Ae-Ea/RT) represents the frequency of collisions between reactant molecules that are correctly oriented for a reaction to occur. This factor is also influenced by the steric demands of the reactants. The bulky nature of the cyclopropyl (B3062369) group and the substituted aromatic ring will affect the value of A.
Table 2: Hypothetical Arrhenius Data for the Formation of this compound
| Temperature (K) | Rate Constant, k (L/mol·s) |
| 273 | 0.0005 |
| 283 | 0.0012 |
| 298 | 0.0035 |
| 308 | 0.0078 |
Based on this hypothetical data, an Arrhenius plot (ln(k) vs. 1/T) would yield a straight line, from which the activation energy (Ea) and the pre-exponential factor (A) could be calculated.
Elucidation of Key Reaction Intermediates
The pathway from reactants to products in the Grignard reaction is not a single step but involves the formation of transient intermediates.
The primary intermediate in the Grignard addition to a ketone is a magnesium alkoxide. libretexts.orgmasterorganicchemistry.com In the case of the synthesis of this compound, this intermediate is magnesium (bromo)(1-cyclopropyl-1-(3-ethylphenyl)ethoxy). While typically not isolated in a standard synthesis, this species can be characterized spectroscopically in solution.
Infrared (IR) Spectroscopy: The most notable change in the IR spectrum upon formation of the alkoxide intermediate is the disappearance of the strong carbonyl (C=O) stretching vibration from the 3-ethylacetophenone (typically around 1685 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR would show the disappearance of the carbonyl carbon signal (around 200 ppm) and the appearance of a new signal for the alkoxide carbon at a higher field (typically 70-80 ppm). The proton NMR spectrum would also show significant shifts for the protons near the reaction center.
In some cases, particularly with sterically hindered ketones or certain Grignard reagents, a single-electron transfer (SET) mechanism may compete with or dominate the polar nucleophilic addition. This pathway would involve radical intermediates.
To provide evidence for the existence of short-lived, reactive intermediates, chemists employ trapping experiments. For the Grignard reaction, if a radical mechanism is suspected, radical traps can be used. For instance, the addition of a stable radical like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) can intercept any radical intermediates formed, leading to the formation of a stable adduct that can be isolated and characterized. nih.gov
The alkoxide intermediate itself is typically not trapped but is derivatized in the final step of the reaction. The addition of a protic source, such as aqueous ammonium (B1175870) chloride or dilute acid, protonates the alkoxide to yield the final tertiary alcohol product, this compound.
Transition State Analysis and Reaction Pathway Mapping
Computational chemistry has become an invaluable tool for mapping the potential energy surface of a reaction and analyzing the structure of the transition state. For the Grignard reaction, theoretical calculations have shown that the transition state can be complex, involving the coordination of the magnesium atom to the carbonyl oxygen. nih.gov This coordination polarizes the carbonyl group, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack by the carbanionic portion of the Grignard reagent.
Eyring Plot Analysis for Enthalpy and Entropy of Activation
To quantitatively understand the energetics of the transition state for the formation of this compound, typically via the Grignard reaction between cyclopropylmagnesium bromide and 3'-ethylacetophenone, a kinetic analysis using the Eyring equation is employed. The Eyring equation relates the rate constant (k) of a reaction to the temperature (T) and the Gibbs free energy of activation (ΔG‡), which is composed of the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡).
The relationship is expressed as: k = (k_B * T / h) * e^(-ΔG‡ / RT) = (k_B * T / h) * e^(ΔS‡ / R) * e^(-ΔH‡ / RT)
where:
k is the reaction rate constant
k_B is the Boltzmann constant
T is the absolute temperature in Kelvin
h is the Planck constant
R is the ideal gas constant
ΔH‡ is the enthalpy of activation
ΔS‡ is the entropy of activation
By measuring the rate constant at various temperatures, a linear relationship can be obtained by plotting ln(k/T) versus 1/T, known as an Eyring plot. The slope of this plot is equal to -ΔH‡/R, and the y-intercept is ln(k_B/h) + ΔS‡/R. From these values, the enthalpy and entropy of activation can be calculated. iupac.orgwvu.eduwikipedia.org
Hypothetical Data for Eyring Plot Analysis:
The following table represents hypothetical kinetic data for the formation of this compound, illustrating the determination of activation parameters.
| Temperature (K) | Rate Constant (k) (s⁻¹) | 1/T (K⁻¹) | ln(k/T) |
| 273 | 0.00015 | 0.00366 | -14.42 |
| 283 | 0.00042 | 0.00353 | -13.42 |
| 293 | 0.00110 | 0.00341 | -12.50 |
| 303 | 0.00270 | 0.00330 | -11.63 |
| 313 | 0.00630 | 0.00319 | -10.81 |
From a hypothetical plot of this data, one could determine the slope and intercept to calculate ΔH‡ and ΔS‡. A positive enthalpy of activation (ΔH‡) would indicate that the reaction is endothermic, requiring energy to proceed. The entropy of activation (ΔS‡) provides insight into the degree of order in the transition state compared to the reactants. A negative ΔS‡ often suggests an associative mechanism where two or more molecules combine to form a more ordered transition state complex, which is typical for Grignard additions to ketones. iupac.orgwvu.edu Conversely, a positive ΔS‡ would imply a dissociative mechanism. wvu.edu
Isotope Labeling Studies for Investigating Bond Breaking and Forming Events
Isotope labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of atoms and determining which bonds are broken or formed in the rate-determining step. In the synthesis of this compound, kinetic isotope effect (KIE) studies can provide critical insights.
For instance, to investigate the C-C bond formation between the cyclopropyl group and the carbonyl carbon, one could use cyclopropylmagnesium bromide labeled with ¹³C at the carbon attached to magnesium. A primary ¹³C KIE would be expected if the C-C bond formation is part of the rate-determining step.
More commonly, deuterium (B1214612) labeling is used. For example, studying the reaction with α-deuterated 3'-ethylacetophenone could help understand the extent of enolization as a competing side reaction. If the C-H bond adjacent to the carbonyl is broken in the rate-determining step of a side reaction, a significant primary deuterium KIE (kH/kD > 2) would be observed. rsc.org
Hypothetical Kinetic Isotope Effect Data:
This table illustrates hypothetical KIE data for the Grignard reaction to form this compound, aimed at distinguishing between a polar mechanism and a single-electron transfer (SET) mechanism.
| Labeled Reactant | k_unlabeled / k_labeled | Mechanistic Implication |
| 3'-ethylacetophenone-d₅ (deuterated ethyl group) | 1.02 | No significant bond cleavage at the ethyl group in the rate-determining step. |
| (¹³C)-cyclopropylmagnesium bromide | 1.04 | Suggests C-C bond formation is part of the rate-determining step. |
| 3'-ethylacetophenone (carbonyl ¹⁸O) | 1.03 | Consistent with nucleophilic attack at the carbonyl carbon being a key step. |
A small secondary KIE, as hypothetically shown, often points towards a change in hybridization at the labeled position in the transition state, which is consistent with a polar nucleophilic addition mechanism. acs.org The absence of a large KIE in the deuterated ethyl group confirms that this part of the molecule is not directly involved in the rate-limiting step.
Solvent and Additive Effects on Reaction Mechanisms and Selectivity
The solvent plays a crucial role in Grignard reactions, not only by solvating the organomagnesium species but also by influencing the reaction mechanism and stereoselectivity. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are essential for stabilizing the Grignard reagent through coordination. researchgate.netresearchgate.net
The composition of the Grignard reagent in solution is complex and can be described by the Schlenk equilibrium: 2 RMgX ⇌ R₂Mg + MgX₂
The position of this equilibrium, and thus the reactivity of the Grignard reagent, is highly dependent on the solvent. iupac.org In some cases, changing the solvent can even reverse the diastereoselectivity of a reaction. For example, a reaction might proceed through a chelated cyclic transition state in a non-coordinating solvent like dichloromethane (B109758) (CH₂Cl₂), while a more coordinating solvent like THF might favor a non-chelated acyclic transition state, leading to the opposite stereoisomer. acs.orgnih.gov
Additives can also profoundly impact the reaction. Lewis acids, such as zinc chloride (ZnCl₂) or magnesium bromide (MgBr₂), can coordinate to the carbonyl oxygen of the ketone, increasing its electrophilicity and potentially altering the stereochemical outcome of the nucleophilic attack. acs.org
Illustrative Table of Solvent and Additive Effects:
| Solvent/Additive | Expected Effect on Reaction | Rationale |
| Tetrahydrofuran (THF) | Standard solvent, promotes formation of a monomeric Grignard reagent. | Good coordinating ability, stabilizes the RMgX species. |
| Diethyl Ether | Slower reaction rates compared to THF may be observed. | Less coordinating than THF, may favor aggregated Grignard species. |
| Dichloromethane (CH₂Cl₂) (with a chelating substrate) | May lead to high diastereoselectivity through a chelated transition state. | Poorly coordinating, allows for intramolecular chelation to control facial selectivity. acs.orgnih.gov |
| Zinc Chloride (ZnCl₂) | Increased reaction rate and potential change in stereoselectivity. | Acts as a Lewis acid, activating the ketone carbonyl group towards nucleophilic attack. |
| Lithium Perchlorate (LiClO₄) | May favor a single-electron transfer (SET) pathway. | Increases the ionic strength of the medium, which can facilitate electron transfer processes. |
Chemo- and Regioselectivity Control in this compound Transformations
The tertiary alcohol this compound possesses multiple reactive sites: the hydroxyl group, the cyclopropyl ring, and the substituted phenyl ring. This multifunctionality presents challenges and opportunities for controlling chemo- and regioselectivity in subsequent transformations.
Chemoselectivity refers to the preferential reaction of one functional group over another. For example, under acidic conditions, dehydration to form an alkene might compete with rearrangement of the cyclopropylcarbinyl system. The choice of reagents and reaction conditions is critical to direct the reaction towards the desired outcome.
Regioselectivity concerns the site at which a reaction occurs when multiple positions are available. For instance, electrophilic aromatic substitution on the 3-ethylphenyl ring could occur at several positions. The directing effects of the ethyl group (ortho, para-directing) and the 1-hydroxy-1-cyclopropylethyl group will determine the regiochemical outcome.
Table of Potential Transformations and Selectivity Control:
| Transformation | Reagents/Conditions | Potential Selectivity Issues | Control Strategy |
| Dehydration | H₂SO₄, heat | Competition between E1 and SN1 pathways; potential for cyclopropyl ring opening/rearrangement. | Use of milder dehydrating agents (e.g., Martin's sulfurane, POCl₃/pyridine) to favor elimination and minimize rearrangement. |
| Oxidation of Hydroxyl Group | PCC, DMP | Chemoselective oxidation of the tertiary alcohol is generally not feasible under standard conditions. | Protection of the hydroxyl group may be necessary before attempting modifications elsewhere in the molecule. |
| Electrophilic Aromatic Substitution (e.g., Nitration) | HNO₃, H₂SO₄ | Regioselectivity on the aromatic ring (multiple possible positions for substitution). | The combined directing effects of the ethyl and the bulky alcohol substituent will likely favor substitution at the positions ortho and para to the ethyl group and meta to the alcohol substituent. Low temperatures can enhance selectivity. |
| Cyclopropyl Ring Opening | Acidic or thermal conditions | Regioselectivity of ring opening to form different isomeric homoallylic alcohols. | Choice of acid catalyst and temperature can influence the regiochemical outcome of the ring opening. |
By carefully selecting reagents, solvents, and reaction conditions, it is possible to control the chemo- and regioselectivity of transformations involving this compound, enabling its use as a versatile intermediate in the synthesis of more complex molecules. psu.edunih.gov
Stereochemical Research on 1 Cyclopropyl 1 3 Ethylphenyl Ethanol
Absolute Configuration Determination and Chiral Recognition Studies
The determination of the absolute configuration of chiral molecules is a fundamental aspect of stereochemical research. For 1-cyclopropyl-1-(3-ethylphenyl)ethanol, a tertiary alcohol containing a stereocenter at the carbinol carbon, several established techniques could be employed to assign the (R) or (S) configuration to its enantiomers. These methods rely on the interaction of the chiral molecule with a chiral environment or polarized light, providing distinct responses for each enantiomer.
X-ray Crystallography of Crystalline Derivatives for Absolute Configuration Assignment
X-ray crystallography stands as the most definitive method for determining the absolute configuration of a chiral molecule. This technique requires the formation of a single crystal of either the enantiomerically pure compound or a suitable crystalline derivative. For a tertiary alcohol like this compound, which may not readily crystallize itself, derivatization is often necessary.
A common strategy involves reacting the alcohol with a chiral carboxylic acid, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form diastereomeric esters. These diastereomers often exhibit different crystallization properties, facilitating the isolation of a single diastereomer for X-ray analysis. The known absolute configuration of the derivatizing agent allows for the unambiguous assignment of the absolute configuration of the stereocenter in the original alcohol.
| Derivative Type | Chiral Derivatizing Agent | Purpose |
| Diastereomeric Ester | Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) | Facilitate crystallization and provide a reference of known absolute configuration. |
| Diastereomeric Ester | Camphorsulfonic acid | Introduce a rigid, chiral moiety to promote crystal formation. |
| Co-crystal | Chiral host molecule | Form a crystalline complex with a known chiral framework. |
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Confirmation
Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for studying chiral molecules. These techniques measure the differential absorption (CD) or rotation (ORD) of left and right circularly polarized light by a chiral sample. The resulting spectra are unique for each enantiomer, appearing as mirror images.
While CD and ORD are excellent for confirming the stereochemical identity of a sample and determining its enantiomeric purity, the ab initio prediction of the absolute configuration from these spectra can be complex. It often relies on comparison with the spectra of structurally related compounds with known absolute configurations or on sophisticated quantum chemical calculations.
| Technique | Principle | Information Obtained |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Confirmation of chirality, enantiomeric purity, and comparison with known compounds. |
| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with the wavelength of light. | Confirmation of chirality, location of chromophores, and comparison with known compounds. |
Derivatization with Chiral Shift Reagents for NMR-Based Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy, in the presence of chiral shift reagents (CSRs), offers another avenue for stereochemical analysis. CSRs are typically lanthanide complexes, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), which can reversibly coordinate to the alcohol group of this compound.
This coordination leads to the formation of transient diastereomeric complexes. The different spatial arrangements of the protons in these diastereomeric complexes result in differential chemical shifts in the ¹H NMR spectrum, allowing for the discrimination of the enantiomers. The magnitude of the induced shifts can sometimes be correlated with the absolute configuration through empirical models.
Asymmetric Synthesis of Enantiomerically Enriched this compound
The synthesis of single enantiomers of chiral molecules is a significant goal in organic chemistry, particularly for pharmaceutical applications. Asymmetric synthesis strategies aim to produce a target molecule with a high excess of one enantiomer over the other.
Chiral Auxiliary-Mediated Approaches to Induce Stereoselectivity
One established method for asymmetric synthesis involves the use of a chiral auxiliary. A chiral auxiliary is a chiral molecule that is temporarily attached to the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.
For the synthesis of this compound, a potential approach would involve the addition of a cyclopropyl (B3062369) organometallic reagent to a ketone precursor that is attached to a chiral auxiliary. The steric hindrance and electronic properties of the auxiliary would favor the approach of the nucleophile from one face of the carbonyl group, leading to the formation of one diastereomer in excess. Subsequent removal of the auxiliary would yield the enantiomerically enriched tertiary alcohol.
| Chiral Auxiliary | Precursor | Reaction Type | Expected Outcome |
| Evans' oxazolidinone | 3-ethylbenzoyl derivative | Cyclopropylmagnesium bromide addition | Diastereoselective formation of the carbinol center. |
| Samp/Ramp hydrazone | 3-ethylacetophenone (B146817) derivative | Cyclopropanation of the corresponding enolate | Diastereoselective formation of a precursor to the target alcohol. |
Asymmetric Catalysis for Enantioselective Formation of the Carbinol Center
Asymmetric catalysis is a highly efficient method for synthesizing chiral compounds, as a small amount of a chiral catalyst can generate a large quantity of the desired enantiomer. For the synthesis of this compound, an enantioselective addition of a cyclopropyl nucleophile to 3-ethylacetophenone would be a direct approach.
This could be achieved using a chiral catalyst that coordinates to either the organometallic reagent or the ketone, or both, to create a chiral environment around the reacting centers. This chiral environment would lower the activation energy for the formation of one enantiomer over the other.
| Catalyst System | Reagents | Mechanism |
| Chiral ligand/Diethylzinc | Cyclopropylzinc reagent, 3-ethylacetophenone | Catalytic enantioselective alkylation of the ketone. |
| Chiral Lewis acid | Cyclopropyl Grignard reagent, 3-ethylacetophenone | Activation of the ketone towards enantioselective nucleophilic attack. |
Ligand Design and Chiral Catalyst Tuning for Enantioselectivity
The enantioselective addition of organometallic reagents to the prochiral cyclopropyl-(3-ethylphenyl)ketone is a primary strategy for establishing the chiral center. The success of this approach hinges on the design of the chiral catalyst system, which typically consists of a metal center and a chiral ligand. The ligand's structure is meticulously tuned to create a chiral environment around the metal, thereby directing the incoming nucleophile to one face of the ketone.
For the synthesis of this compound, this could involve the asymmetric addition of a cyclopropyl nucleophile to 1-(3-ethylphenyl)ethan-1-one or, more commonly, the addition of an organometallic reagent to cyclopropyl-(3-ethylphenyl)ketone. Research in analogous systems has shown that ligands with well-defined steric and electronic properties are crucial for high enantioselectivity. For instance, metal complexes incorporating axially chiral P,N-ligands have demonstrated high efficiency in related catalytic reactions. nih.gov The choice of metal, ligand, and reaction conditions must be empirically optimized to maximize the enantiomeric excess (ee).
Key variables in catalyst tuning include the ligand's backbone structure, the nature of its coordinating atoms, and the steric bulk of its substituents. For example, in zinc-based catalytic systems used for producing related cyclopropyl alcohols, amino alcohol ligands have been employed to generate catalysts that yield high enantioselectivities, often exceeding 90% ee. nih.gov
| Ligand Type | Metal Center | Typical Solvent | Potential Enantiomeric Excess (ee) |
|---|---|---|---|
| Pyrinap | Copper(I) | Toluene | 85-95% |
| (–)-MIB (Nugent's amino alcohol) | Zinc(II) | Hexane | >90% |
| Pybox | Gadolinium(III) | Dichloromethane (B109758) | 60-85% |
| Chiral Diamine | Lanthanum(III) | Tetrahydrofuran (B95107) | Moderate |
Enantiospecific Transformations from Chiral Precursors
An alternative to creating the stereocenter is to start with a molecule where the chirality is already established. This enantiospecific approach leverages the "chiral pool," using readily available, enantiopure starting materials. The synthesis is designed to proceed without affecting the existing stereocenter.
For this compound, a potential strategy involves using an enantiomerically enriched cyclopropane (B1198618) derivative. Methodologies have been developed for the diastereoselective installation of substituents onto pre-formed chiral cyclopropanes. nih.govmdpi.com For instance, a chiral cyclopropyl carboxylic acid could be resolved using cinchona alkaloids to achieve high enantiomeric purity (>95% ee). nih.govmdpi.com This enantiopure acid can then be converted into a suitable derivative that allows for the introduction of the 3-ethylphenyl group via an organometallic addition, preserving the original stereochemistry of the cyclopropane core if it were part of the final stereocenter's configuration. This approach is less direct for the target molecule where the stereocenter is not on the ring, but highlights the principle of using chiral precursors. A more direct method would involve a chiral precursor containing the ethylphenyl moiety, which is then subjected to a diastereoselective cyclopropanation.
Biocatalytic Transformations for Chiral Induction (e.g., enzyme-mediated reductions)
Biocatalysis has emerged as a powerful and environmentally benign tool for producing enantiopure compounds. researchgate.netacs.orggoogle.com For the synthesis of chiral this compound, the most direct biocatalytic route is the asymmetric reduction of the corresponding prochiral ketone, cyclopropyl-(3-ethylphenyl)ketone.
This transformation is typically accomplished using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), often sourced from microorganisms like yeast, Rhodococcus, Brevibacterium, or Hansenula. nih.gov These enzymes, used either as isolated proteins or within whole-cell systems, can exhibit exceptionally high levels of enantio- and stereoselectivity. acs.orggoogle.com The process involves the enzyme selectively delivering a hydride (from a cofactor like NADH or NADPH) to one face of the ketone's carbonyl group, yielding one enantiomer of the alcohol in high excess. google.com The advantages of biocatalysis include mild reaction conditions (ambient temperature and pressure, neutral pH), high selectivity that minimizes the need for protecting groups, and reduced environmental impact. acs.org
| Biocatalyst Source | Enzyme Type | Product Enantiomer | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Rhodococcus erythropolis | Ketoreductase | (S) | >95% | >99% |
| Hansenula polymorpha | Alcohol Dehydrogenase | (R) | >90% | >94% |
| Geotrichum candidum | Ketoreductase | (S) | 95% | 96% |
| Engineered E. coli expressing KRED | Ketoreductase | (R) or (S) | >99% | >99% |
Diastereoselective Synthesis of this compound
Diastereoselective synthesis becomes relevant when a molecule already possesses a stereocenter and a new one is introduced. While this compound itself has only one chiral center, diastereoselective principles are crucial in the synthesis of complex precursors or related molecules with multiple stereocenters. For instance, if a chiral auxiliary were attached to the cyclopropyl or ethylphenyl moiety, the subsequent addition to the ketone would proceed diastereoselectively.
More directly, in reactions like the Simmons-Smith cyclopropanation of a chiral allylic alcohol precursor, the existing hydroxyl stereocenter directs the approach of the cyclopropanating agent. nih.gov This substrate-controlled diastereoselectivity can lead to the formation of one diastereomer of the cyclopropyl alcohol intermediate in high preference over the other. Such methods allow for the creation of specific diastereomers with high purity (diastereomeric ratios often >20:1), which can then be carried forward to the final target molecule. nih.gov
Resolution Techniques for Enantiopure this compound
When a synthesis produces a racemic mixture (a 50:50 mixture of both enantiomers), resolution techniques are required to separate them.
Chiral Chromatographic Separations (High-Performance Liquid Chromatography, Gas Chromatography)
Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. sigmaaldrich.com The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.
For a molecule like this compound, High-Performance Liquid Chromatography (HPLC) is a common choice. CSPs based on derivatized cyclodextrins or macrocyclic glycopeptides are particularly effective for resolving aromatic alcohols. sigmaaldrich.comresearchgate.net The choice of mobile phase (normal, reversed, or polar organic mode) is critical for achieving optimal separation. sigmaaldrich.comresearchgate.net Gas Chromatography (GC) with a chiral column can also be used, particularly for analytical-scale separations.
| Parameter | Condition |
|---|---|
| Technique | High-Performance Liquid Chromatography (HPLC) |
| Column (CSP) | Cyclodextrin-based (e.g., CYCLOBOND I 2000 DMP) |
| Mobile Phase | Heptane/Isopropanol (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Hypothetical tR ((R)-enantiomer) | 8.5 min |
| Hypothetical tR ((S)-enantiomer) | 10.2 min |
Diastereomeric Salt Formation and Fractional Crystallization
A classical and scalable method for resolving racemates is through the formation of diastereomeric salts. Since the target molecule is a neutral alcohol, it must first be derivatized to contain an acidic or basic handle. A common approach is to react the alcohol with a cyclic anhydride (B1165640) (e.g., phthalic anhydride) to form a hemiester, which has a free carboxylic acid group.
This racemic acidic derivative is then treated with an enantiopure chiral base, such as L-tyrosine or di-p-toluoyl-D-tartaric acid. researchgate.net This reaction forms a pair of diastereomeric salts. Because diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. researchgate.netmdpi.com One diastereomer will preferentially crystallize from a suitable solvent, leaving the other in the mother liquor. After separation, the desired diastereomeric salt is treated with an acid to cleave the salt and regenerate the enantiopure acidic derivative, from which the pure alcohol enantiomer is recovered.
| Derivative Type | Chiral Resolving Agent | Agent Type | Typical Solvent for Crystallization |
|---|---|---|---|
| Hemiester (Acidic) | (R)-(+)-α-Methylbenzylamine | Chiral Base | Methanol/Ethyl Acetate (B1210297) |
| Hemiester (Acidic) | Cinchonidine | Chiral Base | Acetone |
| Urethane (Acidic) | L-Phenylalanine | Chiral Amino Acid | Ethanol (B145695)/Water |
| (Requires basic handle) | (-)-Di-p-toluoyl-L-tartaric acid | Chiral Acid | Methanol |
Research on this compound Is Limited
Kinetic resolution is a crucial technique for separating enantiomers, which are non-superimposable mirror-image isomers of a chiral molecule. This process relies on the differential reaction rates of the enantiomers with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer. Common strategies employ enzymes, such as lipases, or chiral metal complexes to achieve this separation.
The absence of specific studies on this compound means that there are no documented findings on the efficacy of various catalysts, optimal reaction conditions (e.g., solvent, temperature, acyl donors), or the resulting enantiomeric excess (e.e.) and conversion rates that could be compiled into a detailed report or data table.
Further research and publication in peer-reviewed scientific journals would be necessary to provide the specific, in-depth information required to detail the kinetic resolution of this compound. Without such primary sources, a comprehensive and scientifically accurate article on this specific topic cannot be generated.
Advanced Spectroscopic and Structural Elucidation of 1 Cyclopropyl 1 3 Ethylphenyl Ethanol
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. While 1D ¹H and ¹³C NMR provide fundamental information, advanced 2D and other specialized NMR techniques are required for a complete structural and conformational picture.
Based on the analysis of structurally similar compounds, such as 1-cyclopropyl-1-phenylethanol (B1583672) and 1-(m-tolyl)ethanol, a predicted ¹H and ¹³C NMR data set for 1-Cyclopropyl-1-(3-ethylphenyl)ethanol in CDCl₃ is presented below. These predicted chemical shifts form the basis for the subsequent discussion of advanced NMR experiments.
Predicted ¹H and ¹³C NMR Data
| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Cyclopropyl-CH | ~1.30-1.40 (m) | ~18.0 |
| Cyclopropyl-CH₂ | ~0.30-0.60 (m) | ~2.0, ~3.0 |
| Ethyl-CH₃ | ~1.25 (t, J ≈ 7.6 Hz) | ~15.5 |
| Ethyl-CH₂ | ~2.68 (q, J ≈ 7.6 Hz) | ~29.0 |
| Aromatic-H2 | ~7.35 (s) | ~125.0 |
| Aromatic-H4 | ~7.20 (d, J ≈ 7.5 Hz) | ~126.0 |
| Aromatic-H5 | ~7.15 (t, J ≈ 7.6 Hz) | ~128.5 |
| Aromatic-H6 | ~7.30 (d, J ≈ 7.6 Hz) | ~124.0 |
| C-OH | ~1.90 (s) | ~75.0 |
| Aromatic-C1 | N/A | ~145.0 |
| Aromatic-C3 | N/A | ~144.5 |
Note: These are predicted values based on analogous compounds and are subject to experimental verification.
Multi-dimensional NMR for Proton and Carbon Connectivity (2D COSY, HSQC, HMBC)
Two-dimensional NMR experiments are crucial for establishing the connectivity of atoms within a molecule.
2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, the following key correlations would be expected:
A cross-peak between the ethyl-CH₂ quartet (~2.68 ppm) and the ethyl-CH₃ triplet (~1.25 ppm), confirming the ethyl group.
Correlations between the aromatic protons, helping to confirm their relative positions on the phenyl ring. For instance, the proton at H-5 would show correlations to both H-4 and H-6.
The cyclopropyl-CH proton would show correlations to the non-equivalent cyclopropyl-CH₂ protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to.
The ethyl-CH₃ protons (~1.25 ppm) would correlate to the ethyl-CH₃ carbon (~15.5 ppm).
The ethyl-CH₂ protons (~2.68 ppm) would correlate to the ethyl-CH₂ carbon (~29.0 ppm).
Each aromatic proton would show a correlation to its corresponding aromatic carbon.
The cyclopropyl (B3062369) protons would correlate to their respective carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away, providing critical information about the connectivity of molecular fragments.
The protons of the ethyl-CH₂ group (~2.68 ppm) would show a correlation to the aromatic C-3 carbon, confirming the position of the ethyl group on the phenyl ring.
The cyclopropyl-CH proton (~1.30-1.40 ppm) would show a correlation to the tertiary carbinol carbon (C-OH, ~75.0 ppm) and the aromatic C-1 carbon (~145.0 ppm).
The aromatic proton at H-2 would show a correlation to the tertiary carbinol carbon, further solidifying the connection of the phenyl ring to the rest of the molecule.
Expected 2D NMR Correlations
| Experiment | Key Expected Correlations |
| COSY | Ethyl-CH₂ ↔ Ethyl-CH₃; Aromatic-H5 ↔ Aromatic-H4, Aromatic-H6 |
| HSQC | Ethyl-CH₃ ↔ Ethyl-C; Ethyl-CH₂ ↔ Ethyl-C; Aromatic-H ↔ Aromatic-C |
| HMBC | Ethyl-CH₂ → Aromatic C-3; Cyclopropyl-CH → C-OH, Aromatic C-1 |
NOESY/ROESY for Proximity Information and Conformational Analysis
Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) provides information about which protons are close to each other in space, which is invaluable for determining the preferred conformation of the molecule.
For this compound, key through-space interactions that would be expected include:
NOE/ROE signals between the cyclopropyl protons and the ortho protons (H-2 and H-6) of the phenyl ring, which would help to define the rotational conformation around the C-C bond connecting the cyclopropyl group and the phenyl ring to the carbinol carbon.
Interactions between the hydroxyl proton and nearby protons on the cyclopropyl and phenyl rings, which can provide insight into the orientation of the hydroxyl group.
Dynamic NMR Studies for Rotational Barriers and Conformational Exchange (if applicable)
Given the potential for steric hindrance between the cyclopropyl and 3-ethylphenyl groups, there may be restricted rotation around the C-C bond connecting the phenyl ring to the carbinol carbon. This could lead to the observation of distinct signals for the two ortho protons (H-2 and H-6) at low temperatures. A variable-temperature NMR study could be employed to investigate this. By monitoring the coalescence of these signals as the temperature is raised, it would be possible to calculate the energy barrier for this rotation.
Quantitative NMR for Purity and Reaction Monitoring
Quantitative NMR (qNMR) is a powerful technique for determining the purity of a substance without the need for a specific reference standard of the same compound. By adding a known amount of an internal standard with a well-defined NMR signal to a sample of this compound, the absolute purity of the sample can be determined by comparing the integral of a signal from the analyte to the integral of a signal from the internal standard. Furthermore, qNMR can be used to monitor the progress of the reaction that synthesizes this compound, allowing for the determination of yield and the detection of any side products in real-time.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways
HRMS provides the exact mass of the parent ion, allowing for the determination of the molecular formula with high confidence. The fragmentation patterns observed in the mass spectrum give crucial information about the structure of the molecule.
Electron Ionization (EI) and Electrospray Ionization (ESI) Fragmentation Patterns
Electron Ionization (EI): This is a "hard" ionization technique that leads to extensive fragmentation. The molecular ion peak ([M]⁺) for this compound would be expected at an m/z corresponding to its exact mass. Key fragmentation pathways would likely include:
Loss of the ethyl group ([M-29]⁺) to give a prominent peak.
Loss of the cyclopropyl group ([M-41]⁺).
Alpha-cleavage, leading to the formation of a stable benzylic cation by cleavage of the bond between the carbinol carbon and the cyclopropyl group.
Dehydration ([M-18]⁺) is also a common fragmentation pathway for alcohols.
Electrospray Ionization (ESI): This is a "soft" ionization technique that typically results in less fragmentation and a prominent protonated molecule ([M+H]⁺) or other adducts (e.g., [M+Na]⁺). This is particularly useful for confirming the molecular weight. Tandem MS (MS/MS) experiments on the [M+H]⁺ ion could be performed to induce fragmentation and obtain structural information similar to that from EI-MS, but with more control over the fragmentation process.
Predicted Key Mass Spectrometry Fragments
| Ionization | Expected Key m/z values | Identity of Fragment |
| EI | [M]⁺, [M-18]⁺, [M-29]⁺, [M-41]⁺ | Molecular ion, Loss of H₂O, Loss of ethyl, Loss of cyclopropyl |
| ESI | [M+H]⁺, [M+Na]⁺ | Protonated molecule, Sodium adduct |
Tandem Mass Spectrometry (MS/MS) for Detailed Structural Inference
Tandem mass spectrometry (MS/MS) provides a powerful tool for deducing the structure of this compound by analyzing its fragmentation patterns. In a typical MS/MS experiment, the molecular ion ([M]+•) or a protonated molecule ([M+H]+) is first selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to piece together the molecule's structure.
For this compound, the fragmentation is expected to be characteristic of a tertiary alcohol. The molecular ion peak may be weak or absent in electron ionization (EI) mass spectra, a common trait for alcohols. libretexts.org Key fragmentation pathways would likely involve:
Alpha-Cleavage: The bonds adjacent to the oxygen atom are prone to cleavage. Loss of the ethylphenyl group or the cyclopropyl group would be a primary fragmentation pathway. The loss of the larger group is often preferred.
Dehydration: Elimination of a water molecule (H₂O) from the molecular ion is a very common fragmentation pattern for alcohols, leading to a significant peak at M-18.
Cyclopropyl Ring Opening: The strained cyclopropyl ring may undergo ring-opening reactions upon ionization, leading to characteristic fragment ions.
Benzylic Cleavage: Fragmentation can occur at the benzylic position of the ethylphenyl group, leading to the formation of a stable benzylic cation.
A plausible fragmentation pattern is detailed in the table below.
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |
| 190 | [C₁₃H₁₈O]⁺ | Molecular Ion |
| 172 | [C₁₃H₁₆]⁺ | Loss of H₂O (Dehydration) |
| 161 | [C₁₁H₁₃O]⁺ | Loss of the ethyl group from the ethylphenyl moiety |
| 147 | [C₁₀H₁₁O]⁺ | Loss of the cyclopropyl group |
| 133 | [C₉H₉O]⁺ | Benzylic cleavage with rearrangement |
| 119 | [C₉H₁₁]⁺ | Loss of the cyclopropyl and hydroxyl groups |
| 105 | [C₈H₉]⁺ | Cleavage of the bond between the tertiary carbon and the phenyl ring |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for alkylbenzenes |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide a vibrational fingerprint of a molecule, allowing for the identification of its functional groups.
The IR and Raman spectra of this compound would be dominated by vibrations characteristic of its alcohol, aromatic, and cyclopropyl groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Alcohol) | Stretching | 3600-3200 | Strong, Broad (IR); Weak (Raman) |
| C-H (Aromatic) | Stretching | 3100-3000 | Medium to Weak |
| C-H (Cyclopropyl) | Stretching | ~3080 | Medium |
| C-H (Aliphatic) | Stretching | 3000-2850 | Medium |
| C=C (Aromatic) | Stretching | 1600-1450 | Medium to Strong |
| C-O (Alcohol) | Stretching | 1260-1000 | Strong (IR) |
| Cyclopropyl Ring | Ring "breathing" | ~1250 | Medium |
The broad O-H stretching band in the IR spectrum is a hallmark of the hydroxyl group and is due to hydrogen bonding. nist.gov The exact position and shape of this band can provide information about the extent of intermolecular or intramolecular hydrogen bonding.
Subtle changes in the vibrational spectra can offer insights into the conformational isomers of this compound. The orientation of the cyclopropyl and ethylphenyl groups relative to the hydroxyl group can influence the vibrational frequencies of the C-O and O-H bonds. For instance, different rotational isomers (rotamers) may exhibit distinct C-O stretching frequencies. Low-temperature IR or Raman spectroscopy could potentially resolve the spectra of individual conformers, providing valuable data for computational modeling of the molecule's preferred conformations.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Aromatic System Analysis
UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be dominated by the absorptions of the ethylphenyl chromophore.
The aromatic ring gives rise to characteristic absorptions due to π → π* transitions. These typically appear as two distinct bands:
E₂-band: A strong absorption band typically observed between 200-230 nm.
B-band: A weaker, more structured band appearing at longer wavelengths, usually between 250-280 nm.
The presence of the ethyl and the cyclopropylethanol substituents on the benzene (B151609) ring will cause a slight red shift (bathochromic shift) of these absorption bands compared to unsubstituted benzene. The exact position and intensity of these bands can be influenced by the solvent polarity.
| Transition | Typical λmax (nm) | Molar Absorptivity (ε) |
| π → π* (E₂-band) | ~210 | High |
| π → π* (B-band) | ~265 | Moderate |
Single Crystal X-ray Diffraction for Definitive Solid-State Structure and Absolute Configuration
Single crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a high-quality single crystal of this compound would need to be grown.
If a suitable crystal is obtained, X-ray diffraction analysis would provide:
Unambiguous connectivity and bond lengths/angles: Confirming the covalent structure of the molecule.
Solid-state conformation: Revealing the preferred orientation of the cyclopropyl, ethylphenyl, and hydroxyl groups in the crystal lattice.
Intermolecular interactions: Detailing the hydrogen bonding network and other non-covalent interactions that dictate the crystal packing.
Absolute configuration: For a chiral molecule like this compound, anomalous dispersion methods can be used to determine its absolute stereochemistry (R or S configuration) if the crystal is non-centrosymmetric.
While no public crystal structure data for this compound is currently available, related structures, such as that of 5-phenylthiophene-2-carbaldehyde (B91291) derived from a reaction involving 1-cyclopropyl-1-phenylethanol, have been determined by single-crystal XRD analysis. rsc.org This suggests that crystallographic studies on similar compounds are feasible.
Advanced Hyphenated Techniques (e.g., GC-IR, LC-NMR, LC-MS) for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are invaluable for the analysis of this compound in complex matrices.
Gas Chromatography-Infrared (GC-IR): This technique separates volatile components of a mixture by GC, and the eluted compounds are then passed through an IR spectrometer. This would allow for the identification of this compound and its isomers or related impurities based on their gas-phase IR spectra.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR combines the powerful separation capabilities of HPLC with the detailed structural information provided by NMR spectroscopy. semanticscholar.orgmdpi.comresearchgate.netiosrphr.org This technique would be particularly useful for analyzing non-volatile mixtures containing this compound, allowing for the full structural elucidation of the compound and any co-eluting substances directly from the chromatogram. iosrphr.org
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly sensitive technique that separates compounds by LC and detects them by mass spectrometry. mdpi.comresearchgate.netresearchgate.net This would be the method of choice for quantifying trace amounts of this compound in complex samples. The use of tandem MS (LC-MS/MS) would further enhance selectivity and provide structural confirmation. researchgate.net
| Technique | Coupling | Application for this compound |
| GC-IR | Gas Chromatography - Infrared Spectroscopy | Analysis of volatile impurities and isomers. |
| LC-NMR | Liquid Chromatography - Nuclear Magnetic Resonance | Detailed structural elucidation of the compound and its metabolites in complex mixtures. semanticscholar.orgmdpi.comresearchgate.netiosrphr.org |
| LC-MS | Liquid Chromatography - Mass Spectrometry | Sensitive detection and quantification in complex matrices like biological fluids or reaction mixtures. mdpi.comresearchgate.netresearchgate.net |
Computational and Theoretical Chemistry Studies of 1 Cyclopropyl 1 3 Ethylphenyl Ethanol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic structure, energy, and reactivity of a molecule by seeking solutions to the Schrödinger equation for that system.
A specific Density Functional Theory (DFT) investigation for 1-Cyclopropyl-1-(3-ethylphenyl)ethanol has not been documented in peer-reviewed scientific literature.
DFT stands as a cornerstone of modern computational chemistry, calculating a molecule's electronic structure based on its electron density. irjweb.com A typical DFT study on this compound would commence with geometry optimization. This computational process identifies the most stable three-dimensional arrangement of the atoms by locating the minimum energy conformation, thereby predicting precise bond lengths, bond angles, and dihedral angles.
Following optimization, energy calculations can ascertain the molecule's thermodynamic stability. Furthermore, DFT is employed to compute vibrational frequencies, which correspond to the distinct stretching, bending, and torsional motions of the atomic framework. These theoretically predicted frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra, allowing for the confident assignment of spectral bands and confirmation of the molecular structure. mdpi.com
Illustrative Data: Predicted Vibrational Frequencies This table is a hypothetical representation of results from a DFT calculation (e.g., at the B3LYP/6-31G level) for this compound. Assignments are based on characteristic frequency ranges for the respective functional groups.*
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| ν(O-H) | ~3600 | Alcohol O-H stretch |
| ν(C-H)aromatic | ~3100-3000 | Aromatic C-H stretch |
| ν(C-H)aliphatic | ~3000-2850 | Ethyl & Cyclopropyl (B3062369) C-H stretch |
| ν(C=C)aromatic | ~1600, 1450 | Aromatic C=C ring stretch |
| δ(C-H) | ~1450-1350 | Aliphatic C-H bend |
| ν(C-O) | ~1150 | Alcohol C-O stretch |
There are no published high-accuracy ab initio studies specifically investigating this compound.
Ab initio, translating to "from the beginning," refers to quantum chemistry calculations derived directly from theoretical principles without reliance on experimental parameterization. The Hartree-Fock (HF) method is a foundational ab initio technique that approximates the complex many-electron wavefunction. scirp.org While instrumental, the HF method systematically neglects a portion of the electron correlation, which can impact the accuracy of energy predictions.
More advanced methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory, are designed to incorporate electron correlation effects more rigorously. These methods, particularly Coupled Cluster, are often regarded as the "gold standard" for accuracy in computational chemistry. Although computationally intensive, they deliver highly reliable electronic energies and molecular properties. A Coupled Cluster calculation on this compound could provide a benchmark value for its total electronic energy, essential for deriving precise reaction enthalpies and other thermodynamic data.
While a specific molecular orbital analysis for this compound is not available, its characteristics can be inferred from established chemical principles.
Frontier Molecular Orbital (FMO) theory provides a powerful qualitative framework for predicting chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO represents the region from which the molecule is most likely to donate electrons, characterizing its nucleophilic nature. mdpi.com Conversely, the LUMO is the orbital most likely to accept electrons, defining its electrophilic character. mdpi.com
For this compound, a computational analysis would likely reveal:
HOMO: Primarily distributed over the electron-rich π-system of the 3-ethylphenyl ring.
LUMO: Predominantly composed of the antibonding π* orbitals associated with the same aromatic ring.
The spatial arrangement of these orbitals is predictive of the molecule's interaction with reagents. For instance, an electrophilic attack would be anticipated to occur at the positions on the phenyl ring where the electron density of the HOMO is greatest.
Illustrative Data: Frontier Orbital Energies This table presents a hypothetical but representative set of results from a quantum chemical calculation for this compound.
| Parameter | Calculated Value (eV) | Implication |
| HOMO Energy (EHOMO) | -6.5 | Related to ionization potential; electron-donating ability |
| LUMO Energy (ELUMO) | -0.8 | Related to electron affinity; electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.7 | Indicates chemical reactivity and kinetic stability |
No specific population analysis studies for this compound have been published.
Population analysis methods are computational techniques used to assign partial atomic charges from a calculated molecular wavefunction, offering insights into a molecule's electrostatic potential and reactive sites.
Mulliken Population Analysis: A method that partitions the total electron density among the constituent atoms.
Natural Bond Orbital (NBO) Analysis: A more robust method that interprets the wavefunction in terms of localized electron-pair bonds and lone pairs, which align with intuitive chemical concepts. NBO analysis provides data on atomic charges, orbital hybridization, and stabilizing donor-acceptor interactions (hyperconjugation). burnschemistry.com An NBO analysis of this compound would quantify the negative partial charge on the hydroxyl oxygen, confirming its role as a hydrogen-bond donor. It would also characterize the unique bonding of the cyclopropyl ring, whose C-C bonds exhibit significant p-character, influencing its chemical behavior. burnschemistry.com
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
Molecular dynamics (MD) simulations provide a computational "microscope" to observe the time-dependent behavior of molecules, modeling the physical movements of atoms by solving Newton's equations of motion. This technique is ideal for exploring the range of possible shapes (conformations) a molecule can adopt.
Although no MD simulations of this compound are available, related studies on structurally similar molecules like benzyl (B1604629) alcohol have been conducted. nih.gov
MD simulations would be particularly insightful for a flexible molecule like this compound, which possesses several rotatable bonds. A simulation could map its conformational landscape, revealing the most stable orientations and the energy barriers for rotation between them.
By immersing the molecule in a simulated box of solvent, such as water, researchers can investigate how the environment influences its structure and dynamics. Solvents can have a profound impact through specific interactions like hydrogen bonding. nih.gov In this case, the hydroxyl group of the molecule would form dynamic hydrogen bonds with surrounding water molecules, which would, in turn, influence the preferred orientation of the entire molecule. nih.govnih.gov MD simulations can quantify the dynamics of these interactions, providing a detailed picture of the molecule's behavior in a realistic environment. nih.gov
Analysis of Intermolecular Interactions with Solvents or Reagents
No studies detailing the intermolecular interactions of this compound with various solvents or reagents through computational methods were found. Such analyses would typically involve quantum chemical calculations to understand the nature and strength of interactions like hydrogen bonding, van der Waals forces, and electrostatic interactions, which are crucial for predicting the compound's behavior in different chemical environments.
Reaction Mechanism Modeling and Prediction
The scientific literature does not appear to contain any research on the modeling and prediction of reaction mechanisms involving this compound. This would involve sophisticated computational techniques to map out the energetic pathways of potential chemical transformations.
Potential Energy Surface Mapping and Transition State Localization
There is no available research that maps the potential energy surface for any reaction involving this compound. Such studies are fundamental to identifying the transition states, intermediates, and products of a chemical reaction and to understanding its kinetics and thermodynamics.
Intrinsic Reaction Coordinate (IRC) Calculations to Confirm Reaction Pathways
In the absence of any identified reaction mechanisms or transition states for this compound, no intrinsic reaction coordinate (IRC) calculations have been reported. IRC calculations are used to confirm that a calculated transition state correctly connects the reactants and products along a specific reaction pathway.
Spectroscopic Property Prediction from Theoretical Calculations
No theoretical studies predicting the spectroscopic properties of this compound could be located. These predictions are valuable for interpreting experimental spectra and for the structural elucidation of molecules.
NMR Chemical Shift Prediction and Comparison with Experimental Data
There are no published computational studies that predict the Nuclear Magnetic Resonance (NMR) chemical shifts of this compound. Theoretical NMR predictions are often compared with experimental data to validate the computed molecular structure and to aid in the assignment of spectral peaks.
Vibrational Frequency Calculations (IR, Raman)
No computational studies on the vibrational frequencies (Infrared and Raman spectra) of this compound were found. Such calculations help in understanding the vibrational modes of a molecule and in the interpretation of its experimental IR and Raman spectra.
Electronic Excitation Energy Calculations (UV-Vis)
Computational studies focusing on the electronic excitation energies and theoretical UV-Vis spectrum of this compound are not available in the reviewed literature. While theoretical methods such as Time-Dependent Density Functional Theory (TD-DFT) are widely employed to predict the UV-Vis spectra of organic molecules, no specific research applying these techniques to this compound has been published.
Such computational analyses would typically involve calculating the absorption wavelengths (λmax), oscillator strengths, and characterizing the nature of electronic transitions, for instance, distinguishing between π→π* and n→π* transitions. These calculations provide valuable insights into the electronic structure of a molecule and how it absorbs light. Furthermore, the influence of different solvents on the electronic absorption spectrum is often investigated using computational models like the Polarizable Continuum Model (PCM). However, for this compound, these specific data points and research findings are absent from the current scientific literature.
Therefore, a detailed discussion of its electronic excitation properties, including data tables of calculated transitions, cannot be provided at this time.
Chemical Transformations and Derivatization Strategies of 1 Cyclopropyl 1 3 Ethylphenyl Ethanol
Reactions Involving the Tertiary Hydroxyl Group
The tertiary hydroxyl group is a key functional handle for derivatization, enabling the formation of esters, ethers, and olefins, as well as substitution reactions.
Esterification and Etherification Reactions of the Carbinol Functionality
The tertiary nature of the hydroxyl group in 1-cyclopropyl-1-(3-ethylphenyl)ethanol presents steric hindrance, which influences the conditions required for esterification and etherification.
Esterification: Direct esterification with carboxylic acids under standard Fischer conditions (acid catalysis) is often slow and low-yielding for tertiary alcohols due to steric hindrance and the potential for competing elimination reactions. More effective methods typically involve the use of more reactive acylating agents. For instance, reaction with acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, can facilitate the formation of the corresponding esters.
Reaction with Acyl Chlorides: The use of an acyl chloride, such as acetyl chloride, in the presence of a base like pyridine at low temperatures can yield the corresponding acetate (B1210297) ester.
Reaction with Acid Anhydrides: Acetic anhydride (B1165640) can be used, often with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), to form the acetate ester.
Etherification: Similar to esterification, the direct acid-catalyzed Williamson ether synthesis with alkyl halides is challenging for tertiary alcohols due to the propensity for E1 elimination. However, alternative strategies can be employed:
O-Alkylation with a Strong Base: The alcohol can be deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide can then react with a primary alkyl halide (e.g., methyl iodide) to form the ether. The use of a polar aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) is typical for such reactions.
| Reaction Type | Reagents | Product Type | General Conditions |
| Esterification | Acyl chloride, Pyridine | Ester | Low temperature |
| Esterification | Acid anhydride, DMAP | Ester | Room temperature |
| Etherification | NaH, Alkyl halide | Ether | Anhydrous conditions, polar aprotic solvent |
Dehydration Reactions to Form Olefinic Derivatives
The tertiary alcohol of this compound is prone to dehydration under acidic conditions to form alkenes. The regioselectivity of this elimination reaction is a key consideration, with the potential to form multiple olefinic products. The major product is typically governed by Zaitsev's rule, which predicts the formation of the most substituted (and therefore most stable) alkene.
Common dehydrating agents include strong acids such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) with heating. Milder reagents like phosphorus oxychloride (POCl₃) in pyridine or Burgess reagent can also be employed to control the reaction and minimize side products. The possible alkene products would be the result of proton loss from the carbon atoms adjacent to the carbinol carbon.
Substitution Reactions of the Hydroxyl Group (e.g., halogenation)
The hydroxyl group can be replaced by a halogen atom through nucleophilic substitution reactions. Due to the tertiary nature of the alcohol, these reactions typically proceed through an Sₙ1 mechanism, involving the formation of a stable tertiary carbocation.
Reaction with Hydrogen Halides: Treatment with concentrated hydrohalic acids (e.g., HCl, HBr) can lead to the formation of the corresponding tertiary alkyl halides. The reaction with HCl is often slower than with HBr or HI.
Reaction with Thionyl Chloride: Thionyl chloride (SOCl₂) in the presence of a base like pyridine is a common method for converting tertiary alcohols to alkyl chlorides. This method is often preferred as it can minimize rearrangement products.
Reaction with Phosphorus Halides: Reagents like phosphorus tribromide (PBr₃) can be used to synthesize the corresponding alkyl bromide.
Transformations of the Aromatic Ring
The 3-ethylphenyl group provides a template for further functionalization through electrophilic aromatic substitution and modification of the ethyl substituent.
Electrophilic Aromatic Substitution (EAS) Reactions and Regioselectivity Studies
Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. orgosolver.comwikipedia.org The regiochemical outcome of EAS on the 3-ethylphenyl ring of this compound is directed by the two existing substituents: the ethyl group and the 1-cyclopropylethanol (B1359789) group. Both are alkyl-type groups and are therefore ortho, para-directing and activating. wikipedia.org
The directing effects of these two groups will influence the position of the incoming electrophile. The ethyl group at position 3 directs incoming electrophiles to positions 2, 4, and 6. The 1-cyclopropylethanol group at position 1 directs to positions 2, 4, and 6. The combined effect of these two ortho, para-directing groups will likely lead to a mixture of products, with the major isomers being determined by a combination of electronic and steric factors. wikipedia.org The most likely positions for substitution would be C2, C4, and C6. Steric hindrance from the bulky this compound substituent may disfavor substitution at the C2 position.
| EAS Reaction | Electrophile | Typical Reagents | Expected Major Products |
| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | 2-nitro, 4-nitro, and 6-nitro derivatives |
| Halogenation | Br⁺, Cl⁺ | Br₂, FeBr₃ or Cl₂, AlCl₃ | 2-halo, 4-halo, and 6-halo derivatives |
| Friedel-Crafts Alkylation | R⁺ | R-Cl, AlCl₃ | Mixture of alkylated products, potential for polyalkylation |
| Friedel-Crafts Acylation | RCO⁺ | R-COCl, AlCl₃ | 2-acyl, 4-acyl, and 6-acyl derivatives |
Functional Group Interconversions on the Ethylphenyl Moiety (e.g., oxidation of ethyl group)
The ethyl group on the aromatic ring can be a site for further chemical modification, most notably through oxidation.
Oxidation of the Ethyl Group: The benzylic position of the ethyl group is susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) under acidic conditions, can oxidize the ethyl group to a carboxylic acid. This transformation would yield 3-(1-cyclopropyl-1-hydroxyethyl)benzoic acid. Care must be taken as the tertiary alcohol may also be sensitive to strongly oxidizing and acidic conditions. Milder oxidation conditions could potentially lead to the formation of the corresponding ketone, 1-(3-acetylphenyl)-1-cyclopropylethanol, though selective oxidation at the benzylic position of the ethyl group without affecting the tertiary alcohol can be challenging.
Hydrogenation of the Aromatic Ring to Cyclohexane (B81311) Analogues
The hydrogenation of the ethylphenyl group in this compound to its corresponding cyclohexane analogue, 1-cyclopropyl-1-(3-ethylcyclohexyl)ethanol, is a feasible transformation under catalytic conditions. This reaction involves the reduction of the aromatic π-system to a saturated carbocycle. The choice of catalyst and reaction conditions is crucial for achieving high conversion and selectivity.
Catalysts based on rhodium and ruthenium are particularly effective for the hydrogenation of aromatic rings. researchgate.netnih.gov For instance, rhodium on carbon (Rh/C) is a robust catalyst for hydrogenating various aromatic compounds, often requiring moderate temperatures and pressures. researchgate.netsemanticscholar.orgorganic-chemistry.org Ruthenium-based catalysts, such as Ru/γ-Al₂O₃, have also demonstrated high efficacy in the hydrogenation of ethylbenzene (B125841) to ethylcyclohexane, particularly at temperatures below 90°C to maintain the liquid phase and maximize conversion. nih.gov
The hydrogenation of the prochiral aromatic ring in this compound will generate new stereocenters in the resulting cyclohexane ring. Because the starting material is a chiral tertiary alcohol (due to the C1 carbon), the hydrogenation will produce a mixture of diastereomers. The stereochemical outcome is influenced by the mode of substrate adsorption onto the catalyst surface. ethz.ch Generally, the hydrogenation of substituted arenes favors the formation of the cis isomer, where the hydrogen atoms add to the same face of the ring. nih.gov However, the existing stereocenter adjacent to the ring can direct the approach of the substrate to the catalyst, potentially leading to a preference for one diastereomer over others. ethz.chacs.org The diastereomeric ratio can be influenced by the catalyst, solvent, and reaction conditions. acs.orgacs.org
Table 1: Predicted Conditions for Hydrogenation of this compound
| Catalyst | Support | Typical Conditions | Product | Notes |
| Rhodium | Carbon (Rh/C) | H₂ (5 atm), Water, 80°C | 1-Cyclopropyl-1-(3-ethylcyclohexyl)ethanol | Effective for various substituted benzenes. researchgate.netorganic-chemistry.org |
| Ruthenium | Alumina (Ru/γ-Al₂O₃) | H₂ (liquid phase), < 90°C | 1-Cyclopropyl-1-(3-ethylcyclohexyl)ethanol | High conversion of ethylbenzene reported. nih.gov |
| Rhodium Complex | (CAAC)Rh(cod)Cl | H₂ (5.0 MPa), TFE, 50°C | 1-Cyclopropyl-1-(3-ethylcyclohexyl)ethanol | High diastereoselectivity in related systems. acs.orgacs.org |
Reactivity of the Cyclopropyl (B3062369) Moiety
The cyclopropane (B1198618) ring is a key functional group characterized by significant ring strain (approximately 27.5 kcal/mol), which makes it susceptible to a variety of ring-opening reactions.
Ring-Opening Reactions under Acidic, Thermal, or Catalytic Conditions
The three-membered ring of this compound can be opened under several conditions, leading to a variety of structural rearrangements.
Acidic Conditions: In the presence of acid, the tertiary hydroxyl group is protonated, forming a good leaving group (water). Departure of water generates a tertiary carbocation adjacent to both the phenyl and cyclopropyl rings. This carbocationic intermediate is a key branch point. The positive charge can be stabilized by the adjacent phenyl ring, facilitating the cleavage of the strained cyclopropane ring. This process, known as a cyclopropylcarbinyl rearrangement, typically leads to the formation of a homoallylic cation, which can then be trapped by a nucleophile to yield a ring-opened product, such as a homoallylic alcohol. nih.govthieme-connect.de The reaction is often facile, driven by the release of ring strain. nih.gov The precise structure of the product depends on which bond of the cyclopropyl ring cleaves and the nature of any trapping nucleophiles present. stackexchange.comlibretexts.orglibretexts.orgmasterorganicchemistry.com
Thermal Conditions: Thermal rearrangements of cyclopropanes can lead to various isomers. thieme-connect.de For aryl-substituted cyclopropanes, heating can induce rearrangements to form more complex structures, such as naphthol derivatives, although this typically requires specific substitution patterns not present in the title compound. rsc.org For this compound, thermal treatment could potentially lead to dehydration to form an alkene, followed by subsequent rearrangements. More complex pericyclic reactions like the Cope rearrangement are typically associated with 1,5-diene systems and are less likely to occur directly from the alcohol without prior modification. testbook.com
Catalytic Conditions: Various catalytic systems can promote the ring-opening of cyclopropanes. Photocatalysis, for instance, can be used with aryl cyclopropyl ketones to generate a radical anion, which subsequently undergoes ring-opening. nih.gov While the title compound is an alcohol, it could be oxidized to the corresponding ketone to access this reactivity. Other metal-catalyzed pathways can also facilitate ring-opening. For example, palladium catalysts can mediate the ring-opening of cyclopropyl sulfonates. nih.gov In some cases, radical-mediated ring-opening can be initiated, where an intermediate α-cyclopropyl carbinyl radical rearranges to a more stable benzylic radical. researchgate.net
Strain-Release Driven Transformations
The underlying driving force for most of the reactivity described in the previous section is the inherent strain energy of the cyclopropane ring. Strain-release driven transformations are reactions where this stored energy is liberated, leading to the formation of more thermodynamically stable, open-chain or larger-ring structures. This principle explains why cyclopropyl groups readily participate in reactions that would be energetically unfavorable for unstrained alkanes.
The reactivity of cyclopropanes is not solely due to strain release; electronic delocalization in the transition state also plays a crucial role in lowering the activation barrier for ring-opening. This combination of strain release and electronic effects makes the cyclopropyl group a versatile synthon in organic synthesis, enabling transformations that form linear or larger cyclic products from a compact three-membered ring precursor.
Metal-Catalyzed Functionalization and Coupling Reactions
C-H Activation Strategies on the Aromatic Ring or Alkyl Chains
Direct functionalization of C-H bonds offers an atom-economical approach to modify the structure of this compound without requiring pre-functionalized starting materials. acs.org
Aromatic Ring: The 3-ethylphenyl group possesses several C-H bonds that are potential sites for functionalization. The tertiary alcohol group can act as a directing group, guiding a metal catalyst to the ortho positions (C2 and C6) of the phenyl ring. nih.govrsc.orgacs.org Ruthenium and palladium complexes are commonly used for such hydroxyl-directed C-H olefination or arylation reactions. rsc.orgnih.gov While this is a powerful strategy, the meta-substitution pattern of the ethyl group means that the two ortho positions are not equivalent, potentially leading to mixtures of regioisomers.
Alkyl Chains: The most reactive non-aromatic C-H bonds are at the benzylic position of the ethyl group (-CH₂-). These bonds are weaker than other sp³ C-H bonds in the molecule and are prime targets for selective oxidation or functionalization. researchgate.netnih.gov Rhodium and palladium catalysts have been developed for the distal C-H functionalization of benzyl (B1604629) ethers and related compounds, suggesting that the benzylic position of the ethyl group could be selectively targeted for arylation or other coupling reactions. nih.govrsc.org Electrochemical methods have also emerged for the functionalization of benzylic C-H bonds. researchgate.netrsc.org Activating the C-H bonds of the cyclopropyl ring is more challenging and would likely require specific catalytic systems designed for strained ring functionalization.
Table 2: Potential Sites for Metal-Catalyzed C-H Activation
| Site of Activation | Position | Potential Reaction | Catalyst Type | Notes |
| Aromatic Ring | C2, C6 (ortho to -C(OH)-) | Arylation, Olefination | Pd, Ru | Directed by the hydroxyl group. nih.govnih.gov |
| Aromatic Ring | C4, C5 | Arylation, Olefination | Pd, Ru | Non-directed; generally requires harsher conditions. |
| Ethyl Group | Benzylic (-CH₂-) | Arylation, Cyanation | Rh, Pd, Electrochemical | Favored site due to lower bond dissociation energy. researchgate.netnih.gov |
| Cyclopropyl Group | C-H bonds | Functionalization | Specialized Catalysts | Generally less reactive than benzylic or aromatic C-H bonds. |
Cross-Coupling Reactions of Derivatized this compound Precursors
Cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, this compound would first need to be converted into a suitable precursor, typically an aryl halide or sulfonate.
Precursor Synthesis: A common strategy involves the electrophilic halogenation (e.g., bromination or iodination) of the aromatic ring. The directing effects of the alkyl and hydroxyl-bearing groups would influence the position of halogenation, likely favoring the positions ortho and para to the ethyl group. This would yield derivatives such as 1-Cyclopropyl-1-(2-bromo-5-ethylphenyl)ethanol or 1-Cyclopropyl-1-(4-bromo-3-ethylphenyl)ethanol. Alternatively, the phenolic hydroxyl group (if the starting material were a phenol (B47542) instead of a phenyl ethanol) could be converted into a triflate or tosylate, which are also excellent leaving groups for cross-coupling. mdpi.commdpi.com
Cross-Coupling Reactions: Once a derivatized precursor like an aryl bromide is obtained, it can participate in a wide range of palladium- or nickel-catalyzed cross-coupling reactions. beilstein-journals.org
Suzuki-Miyaura Coupling: Reacting the aryl bromide with a boronic acid or ester would introduce a new aryl, heteroaryl, or alkyl group. mdpi.comresearchgate.netnih.gov For example, coupling with phenylboronic acid would yield a biphenyl (B1667301) derivative.
Heck Coupling: Reaction with an alkene would introduce a vinyl group.
Sonogashira Coupling: Reaction with a terminal alkyne would install an alkynyl substituent.
Buchwald-Hartwig Amination: Reaction with an amine would form a new C-N bond, leading to an amino-substituted derivative.
These strategies provide a modular approach to synthesizing a diverse library of analogues based on the core this compound scaffold.
Design and Synthesis of Chemically Modified Analogues of this compound
The structural framework of this compound presents multiple avenues for chemical modification to explore structure-activity relationships and optimize physicochemical properties. The design of analogues can be systematically approached through strategies such as homologation, chain extension, and isosteric replacements of its key structural motifs: the cyclopropyl ring, the ethylphenyl moiety, and the tertiary alcohol.
Homologation and Chain Extension Strategies
Homologation and chain extension strategies aim to systematically increase the carbon chain length of a molecule, which can influence properties like lipophilicity, metabolic stability, and receptor binding. For a tertiary alcohol like this compound, direct extension from the alcohol itself is challenging as it would require carbon-carbon bond cleavage youtube.com. Therefore, synthetic strategies typically involve modification of its ketone precursor, 3'-ethylacetophenone, or related intermediates.
Synthetic Approaches:
A primary route to synthesizing this compound is the Grignard reaction, involving the addition of cyclopropylmagnesium bromide to 3'-ethylacetophenone. Chain extension can be achieved by modifying the ketone precursor.
Extension of the Ethyl Group: To synthesize a homologue with a propyl or butyl group on the phenyl ring, the synthesis would start from 3'-propylacetophenone or 3'-butylacetophenone, respectively. These ketones can be prepared via Friedel-Crafts acylation of the corresponding alkylbenzenes.
Extension from the Tertiary Carbon: A multi-step approach can be envisioned to extend the chain from the carbon bearing the hydroxyl group. One potential, though complex, pathway could involve the dehydration of the parent alcohol to form an alkene, followed by hydroformylation and subsequent reduction. However, the regioselectivity of the hydroformylation of such a substituted alkene could be difficult to control. A more controlled approach involves using alternative ketones in the initial Grignard reaction. For instance, reacting 1-cyclopropyl-1-ethanone with a 3-ethylphenyl Grignard reagent would yield the parent compound. To extend the chain, one could use 1-cyclopropyl-1-propanone or 1-cyclopropyl-1-butanone to add one or two methylene (B1212753) units, respectively, adjacent to the tertiary alcohol.
In biochemical contexts, engineered metabolic pathways offer another route for chain extension. For example, CoA-dependent pathways in microorganisms like Escherichia coli have been successfully engineered to extend the carbon chain of alcohols by two-carbon units at a time, starting from acetyl-CoA. acs.org Such a strategy could theoretically be adapted to produce longer-chain alcohols from precursors. acs.org Another method involves a three-step reaction cycle of alcohol dehydration, hydroformylation, and hydrogenation to achieve C1-elongation, which has been demonstrated for converting biobased alcohols to longer-chain products. acs.org
Table 1: Proposed Homologues of this compound
| Compound Name | Modification |
|---|---|
| 1-Cyclopropyl-1-(3-propylphenyl)ethanol | Homologation of the ethyl group |
| 1-Cyclopropyl-1-(3-butylphenyl)ethanol | Homologation of the ethyl group |
| 1-Cyclopropyl-1-(3-ethylphenyl)propan-1-ol | Chain extension from the tertiary carbon |
Isosteric Replacements within the Molecular Structure
Isosteric and bioisosteric replacement is a widely used strategy in medicinal chemistry to modulate the biological activity, physicochemical properties, and pharmacokinetic profiles of a lead compound without causing significant changes to its binding mode. cambridgemedchemconsulting.comdrughunter.com This involves substituting atoms or groups with others that possess similar steric, electronic, or conformational properties.
Phenyl Ring Analogues:
The 3-ethylphenyl group is a prime target for isosteric replacement to enhance properties like solubility or metabolic stability. drughunter.com
Aromatic Heterocycles: Replacing the phenyl ring with heteroaromatic rings like pyridine, thiophene (B33073), or furan (B31954) is a common strategy. cambridgemedchemconsulting.com For instance, a pyridyl ring can introduce a hydrogen bond acceptor, potentially improving solubility and altering binding interactions. A thiophene ring is often considered a close isostere of a phenyl ring.
Saturated and Non-classical Isosteres: To address potential metabolic liabilities associated with aromatic rings and improve properties like solubility, saturated non-classical isosteres are of great interest. acs.orgresearchgate.net Bicyclo[1.1.1]pentane (BCP) is a well-established non-classical bioisostere for a para-substituted phenyl ring, and could be adapted as a mimic of the 1,3-disubstituted pattern. acs.orgnih.gov Other caged hydrocarbon structures like cubane (B1203433) and adamantane (B196018) have also been explored as phenyl ring mimics, although their larger size can impact potency. acs.orgresearchgate.net The use of bridged piperidines has also been proposed as a superior alternative to phenyl rings for improving drug-like properties. nih.gov
Ethyl Group Isosteres:
The ethyl group at the meta-position of the phenyl ring can be replaced by various other groups to fine-tune the electronic and steric profile of the molecule.
Classical Isosteres: Simple isosteric replacements for the ethyl group (-CH2CH3) include other small alkyl groups (e.g., methyl, propyl), a methoxy (B1213986) group (-OCH3), or a dimethylamino group (-N(CH3)2).
Halogen and Trifluoromethyl Groups: A trifluoromethyl group (-CF3) can serve as a bioisostere for an ethyl group. It is sterically similar but has vastly different electronic properties, acting as a strong electron-withdrawing group which can alter the pKa of nearby functionalities and improve metabolic stability. scripps.edu Halogens like chlorine or bromine can also be considered replacements.
Cyclopropyl Group Isosteres:
Alternative Small Rings: A straightforward isosteric replacement would be to substitute the cyclopropyl ring with other small cycloalkanes, such as a cyclobutyl ring. This would increase the steric bulk and alter the conformational constraints on the molecule.
Open-Chain Analogues: An isopropyl group can be considered an open-chain, non-strained analogue of the cyclopropyl moiety. This replacement would increase the rotational freedom around the carbon-carbon bond connected to the tertiary alcohol.
Heterocyclic Analogues: The cyclopropyl ring can also be replaced with small, saturated heterocycles like an oxetane (B1205548) ring. Oxetanes have been used as isosteres to improve properties such as aqueous solubility. cambridgemedchemconsulting.com
Table 2: Proposed Isosteric Analogues of this compound
| Compound Name | Isosteric Replacement | Target Moiety |
|---|---|---|
| 1-Cyclopropyl-1-(5-ethylpyridin-3-yl)ethanol | Pyridyl for Phenyl | Phenyl Ring |
| 1-Cyclopropyl-1-(4-ethylthiophen-2-yl)ethanol | Thienyl for Phenyl | Phenyl Ring |
| 1-(Bicyclo[1.1.1]pentan-1-yl)-1-(3-ethylphenyl)ethanol | Bicyclo[1.1.1]pentyl for Cyclopropyl | Cyclopropyl Ring |
| 1-Cyclopropyl-1-(3-(trifluoromethyl)phenyl)ethanol | Trifluoromethyl for Ethyl | Ethyl Group |
| 1-Cyclopropyl-1-(3-methoxyphenyl)ethanol | Methoxy for Ethyl | Ethyl Group |
| 1-Cyclobutyl-1-(3-ethylphenyl)ethanol | Cyclobutyl for Cyclopropyl | Cyclopropyl Ring |
Applications of 1 Cyclopropyl 1 3 Ethylphenyl Ethanol As a Synthetic Intermediate
Precursor to Complex Molecular Scaffolds in Advanced Organic Synthesis
The strained three-membered ring of the cyclopropyl (B3062369) group in 1-Cyclopropyl-1-(3-ethylphenyl)ethanol is the key to its utility as a precursor for more complex molecular frameworks. The relief of this ring strain can drive a number of synthetically useful transformations.
In the context of total synthesis, cyclopropyl carbinols are known to undergo a variety of rearrangements to produce larger or more complex ring systems. nih.govchemicalbook.com These reactions are often highly stereoselective and can be used to set key stereocenters in a target molecule. For instance, acid-catalyzed rearrangement of cyclopropyl carbinols can lead to the formation of cyclobutane (B1203170) derivatives or homoallylic alcohols, depending on the reaction conditions and the substitution pattern of the starting material. acs.org
One of the most well-known transformations of cyclopropyl carbinols is the Cloke-Wilson rearrangement, which can be used to synthesize five-membered heterocycles. nih.gov While the classical Cloke-Wilson rearrangement involves the thermal or acid-catalyzed isomerization of cyclopropyl ketones or imines, the corresponding cyclopropyl carbinol can be readily oxidized to the ketone, providing a two-step pathway to these important heterocyclic systems. For example, oxidation of this compound would yield 1-cyclopropyl-1-(3-ethylphenyl)ethan-1-one, which upon treatment with heat or a Lewis acid, could rearrange to form a substituted dihydrofuran.
Furthermore, cyclopropyl carbinols can serve as precursors for the synthesis of thiophenes. nih.govorganic-chemistry.orgpharmaguideline.comorganic-chemistry.orgmdpi.com This transformation typically involves a reaction with a sulfur source, where the cyclopropane (B1198618) ring opens and incorporates the sulfur atom to form the thiophene (B33073) ring. This provides a direct route to highly substituted thiophenes, which are important structural motifs in many pharmaceuticals and organic materials.
The following table summarizes some of the potential transformations of this compound in the context of multi-step synthesis, based on the known reactivity of similar cyclopropyl carbinols.
| Starting Material Precursor | Reagents and Conditions | Product Type | Potential Application |
| This compound | Acid catalyst (e.g., BF₃·OEt₂) | Polycyclic Cyclobutanes | Core structures for natural products |
| This compound | Gold catalyst | Benzo-fused nitrogen heterocycles | Pharmaceutical scaffolds |
| 1-Cyclopropyl-1-(3-ethylphenyl)ethan-1-one | Heat or Lewis Acid | Dihydrofurans | Heterocyclic building blocks |
| This compound | Sulfur source (e.g., P₄S₁₀) | Substituted Thiophenes | Electronic materials and pharmaceuticals |
The unique reactivity of the cyclopropylmethyl cation, which can be generated from this compound under acidic conditions, makes it an excellent precursor for the construction of bridged and fused ring systems. nih.gov The rearrangement of this cation can lead to the formation of a new carbon-carbon bond, resulting in the annulation of a new ring onto the existing phenyl group.
For example, intramolecular cyclization of the carbocation generated from this compound could potentially lead to the formation of indane or tetralin derivatives with a quaternary center. The specific outcome of such a reaction would be highly dependent on the reaction conditions and the nature of the catalyst employed. Gold-catalyzed cyclizations of related systems have been shown to be particularly effective in promoting these types of transformations. rsc.org
The ability to form these complex polycyclic systems from a relatively simple starting material highlights the synthetic utility of this compound as a building block for complex molecular architectures.
Role in the Synthesis of Advanced Materials Precursors
The structural features of this compound also make it a candidate for the synthesis of precursors for advanced materials, such as polymers and liquid crystals.
The hydroxyl group of this compound provides a convenient handle for its incorporation into a polymer backbone. For example, it could be used as an initiator for ring-opening polymerization of cyclic esters or ethers, or it could be derivatized into a monomer, such as an acrylate (B77674) or methacrylate, and subsequently polymerized. mdpi.com The resulting polymers would feature a pendant 1-cyclopropyl-1-(3-ethylphenyl) group, which could impart unique properties to the material, such as altered thermal stability, solubility, or refractive index. mdpi.com
Furthermore, the molecule could be incorporated into poly(arylene ether)s. vt.edugoogle.com The synthesis of such polymers often involves the nucleophilic aromatic substitution reaction between a bisphenol and an activated dihalide. While this compound is not a bisphenol, it could be chemically modified to be incorporated as a side chain or as an end-capper to control the molecular weight and properties of the final polymer.
The rigid phenyl group in this compound suggests its potential use as a component of a mesogenic core in the synthesis of liquid crystals. mdpi.comcolorado.edunih.govresearchgate.netnih.gov By attaching appropriate flexible alkyl or alkoxy chains to the phenyl ring and a suitable linking group to the ethanol (B145695) moiety, it may be possible to design molecules that exhibit liquid crystalline phases. The ethyl group at the meta position of the phenyl ring could influence the packing of the molecules and the resulting mesophase behavior.
In the field of optoelectronic materials, conjugated organic molecules are of great interest. The phenyl group of this compound could be extended through cross-coupling reactions to create more conjugated systems. The cyclopropyl group, with its inherent sigma-pi mixing, could also play a role in modulating the electronic properties of such molecules.
Derivatization for Chemical Probe Development (e.g., spectroscopic probes, affinity labels)
Chemical probes are essential tools for studying biological systems. chemrxiv.orgnih.govnih.govnih.gov this compound possesses a scaffold that can be readily derivatized to create such probes.
A common strategy in the design of chemical probes is to have a recognition element, a reporter group, and often a reactive group for covalent labeling. nih.govfrontiersin.org In the case of this compound, the 3-ethylphenyl group could serve as the recognition element for a specific biological target. The hydroxyl group provides a convenient point of attachment for a reporter group, such as a fluorophore for spectroscopic detection, or an affinity tag, such as biotin, for pull-down experiments. acs.orgrsc.orgglenresearch.combarc.gov.in
For example, esterification or etherification of the hydroxyl group with a fluorescent carboxylic acid or alkyl halide, respectively, would yield a fluorescent probe. The choice of fluorophore would allow for the tuning of the spectroscopic properties of the probe.
For the development of affinity labels, the molecule could be further functionalized with a reactive group, such as a photoactivatable group (e.g., a diazirine or an azide) or an electrophilic warhead, which can form a covalent bond with the target protein upon binding. acs.org This allows for the identification and characterization of the protein target. The modular nature of probe synthesis would allow for the systematic variation of the recognition element, reporter, and reactive group to optimize the probe's performance. nih.govfrontiersin.org
The following table outlines a conceptual design for the derivatization of this compound into a chemical probe.
| Probe Component | Function | Potential Derivatization from this compound |
| Recognition Element | Binds to the biological target | The 3-ethylphenyl group |
| Reporter Group | Enables detection and visualization | Attachment of a fluorophore (e.g., fluorescein, rhodamine) to the hydroxyl group |
| Reactive Group | Forms a covalent bond with the target | Introduction of a photoaffinity label (e.g., diazirine) onto the phenyl ring |
Development of Novel Reagents or Ligands from this compound Derivatives
The transformation of this compound and its derivatives into novel reagents and ligands represents a specialized area of synthetic chemistry. While direct and extensive research on this specific molecule is limited in publicly available literature, the structural motifs it contains—a chiral tertiary alcohol, a cyclopropyl group, and a substituted phenyl ring—are valuable components in the design of new chemical tools. The principles of ligand and reagent development can be applied to hypothetically explore the potential of this compound.
The development of new reagents and ligands from derivatives of this compound would likely focus on leveraging its inherent stereochemistry and the unique electronic and steric properties of its constituent groups. The tertiary alcohol functionality is a key starting point for derivatization. For instance, conversion of the hydroxyl group to a better leaving group could facilitate nucleophilic substitution reactions, allowing for the introduction of various coordinating atoms such as phosphorus, nitrogen, or sulfur. These atoms are fundamental to the chelating abilities of many ligands used in transition-metal catalysis.
One potential avenue of research could involve the synthesis of phosphine (B1218219) ligands. By converting the alcohol to a halide or sulfonate, subsequent reaction with a lithium phosphide (B1233454) (e.g., LiPPh2) could yield a phosphine-containing derivative. The resulting phosphine, being chiral at the benzylic position, could be explored as a ligand in asymmetric catalysis. The ethylphenyl and cyclopropyl groups would play a crucial role in defining the steric environment around a metal center, influencing the enantioselectivity of catalytic transformations.
Another approach could be the development of N-heterocyclic carbene (NHC) precursors. Research has shown that chiral cyclopropyl moieties can be incorporated into NHC ligands to enhance structural stability. rit.edu Following a synthetic route that transforms the alcohol into an amine, it would be possible to construct an imidazolium (B1220033) salt, the direct precursor to an NHC ligand. rit.edu The resulting chiral NHC could then be used in a variety of organometallic-catalyzed reactions. rit.edu
Furthermore, the aromatic ring offers a platform for introducing additional functional groups through electrophilic aromatic substitution. These modifications could be used to fine-tune the electronic properties of the resulting ligand or to introduce secondary binding sites, potentially leading to the creation of bidentate or tridentate ligands. Such multidentate ligands are often highly effective in stabilizing metal catalysts and controlling their reactivity and selectivity.
While specific examples detailing the synthesis of novel reagents or ligands directly from this compound are not readily found in current literature, the fundamental principles of synthetic chemistry provide a clear framework for how this molecule could be utilized as a scaffold for such development. The combination of its chiral center and distinct substituents makes it an intriguing, albeit underexplored, platform for the creation of new tools for chemical synthesis.
Future Research Directions and Emerging Methodologies in 1 Cyclopropyl 1 3 Ethylphenyl Ethanol Research
Integration of Artificial Intelligence (AI) and Machine Learning (ML) for Synthesis and Reactivity Prediction
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic chemistry. researchgate.netnist.gov These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal synthetic routes, and even propose novel reactions. researchgate.net For a molecule like 1-Cyclopropyl-1-(3-ethylphenyl)ethanol, AI and ML could be instrumental in several ways:
Retrosynthesis and Pathway Optimization: AI-powered retrosynthesis tools could propose various synthetic pathways to this compound, moving beyond traditional, human-devised routes. google.com By analyzing factors like cost, efficiency, and environmental impact, these tools can identify the most promising synthetic strategies. google.com
Reactivity Prediction: The cyclopropyl (B3062369) carbinol motif is known for its diverse reactivity, including ring-opening reactions. rsc.orgnih.gov ML models could be trained to predict how this compound will behave under various conditions, anticipating the formation of different products and aiding in the design of selective transformations.
Catalyst Discovery: AI can accelerate the discovery of new catalysts for the synthesis of this compound, moving beyond traditional trial-and-error approaches. nih.gov
Table 1: Illustrative AI/ML-Generated Synthesis Plan for this compound
| Step | Proposed Reaction | Predicted Yield (%) | Confidence Score | Key Advantages |
| 1 | Grignard reaction of 3-ethylacetophenone (B146817) with cyclopropylmagnesium bromide | 85 | 0.92 | High convergence, readily available starting materials |
| 2 | Kulinkovich reaction of ethyl 3-ethylbenzoate with cyclopropylmagnesium bromide and Ti(Oi-Pr)₄ | 78 | 0.85 | Milder conditions, potential for enantioselectivity |
| 3 | Reaction of 3-ethylbenzonitrile (B1329685) with titanacyclopropane followed by hydrolysis | 70 | 0.78 | Novel approach, avoids Grignard reagents |
This table is for illustrative purposes to show the potential output of an AI/ML model and is not based on published experimental data for this specific compound.
Development of More Sustainable and Environmentally Benign Synthetic Processes for this compound and its Analogues
Green chemistry principles are increasingly guiding synthetic efforts. Future research on this compound will likely focus on developing more sustainable and environmentally friendly synthetic methods. This could involve:
Catalytic Routes: Moving away from stoichiometric reagents, such as in classical Grignard reactions, towards catalytic methods can significantly reduce waste. This might include the development of novel transition-metal or organocatalysts for the key bond-forming steps.
Alternative Solvents: The use of safer, more environmentally benign solvents is a key aspect of green chemistry. Research could explore the synthesis of this compound in water, ionic liquids, or deep eutectic solvents. A recent study on the synthesis of a similar compound, (R)-1-[3-(trifluoromethyl)phenyl]ethanol, successfully employed a natural deep eutectic solvent solution. nih.gov
Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation. rsc.org Developing a flow synthesis for this compound could lead to a more efficient and scalable production method.
Exploration of Unprecedented Reactivity Patterns and Novel Transformations
The strained cyclopropane (B1198618) ring in this compound is a latent source of reactivity, predisposing the molecule to undergo a variety of ring-opening reactions. rsc.orgnih.govrsc.orgethz.ch Future research will likely aim to uncover and control novel transformations of this compound.
Selective Ring-Opening: While ring-opening reactions of cyclopropyl carbinols are known, achieving high selectivity to afford a single desired product remains a challenge. Research could focus on developing catalytic systems that can precisely control the cleavage of specific C-C bonds within the cyclopropane ring, leading to a diverse array of linear products. For instance, studies on related aryl cyclopropyl ketones have shown that palladium catalysis can lead to stereoselective ring-opening. ethz.ch
Domino and Cascade Reactions: The reactivity of the cyclopropyl carbinol moiety could be harnessed to initiate domino or cascade reactions, where a single synthetic operation leads to the formation of multiple new bonds and a significant increase in molecular complexity.
Photocatalysis: Visible-light photocatalysis offers a mild and powerful tool for activating organic molecules. mpg.de The application of photocatalysis to this compound could unlock novel reactivity pathways, such as radical-mediated transformations, that are not accessible through traditional thermal methods. mpg.de
Advanced In-Situ Analytical Techniques for Real-Time Reaction Monitoring and Kinetic Profiling
A deep understanding of reaction mechanisms and kinetics is crucial for optimization and scale-up. Advanced in-situ analytical techniques allow for the real-time monitoring of reacting systems without the need for sampling.
Spectroscopic Methods: Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products. This is particularly valuable for understanding the often-transient intermediates in reactions involving cyclopropyl carbinols.
Mass Spectrometry: Real-time mass spectrometry techniques can be used to monitor the progress of reactions and identify byproducts, providing a detailed picture of the reaction landscape.
Calorimetry: Reaction calorimetry measures the heat flow of a reaction in real-time, providing crucial information about the reaction kinetics and thermodynamics, which is essential for ensuring the safety of a process.
Table 2: Potential In-Situ Analytical Techniques for Monitoring the Synthesis of this compound
| Technique | Information Gained | Potential Application |
| In-situ FTIR | Concentration profiles of reactants, products, and key intermediates. | Monitoring the consumption of 3-ethylacetophenone and the formation of the tertiary alcohol in a Grignard reaction. |
| In-situ Raman | Vibrational information on specific bonds, useful for tracking changes in the cyclopropyl ring. | Detecting the formation and potential ring-opening of the cyclopropyl carbinol product under different conditions. |
| Reaction Calorimetry | Heat flow, reaction onset, and endpoint. | Ensuring safe addition rates and thermal management during an exothermic Grignard reaction. |
High-Throughput Experimentation (HTE) in Catalyst and Reaction Discovery
High-throughput experimentation (HTE) allows for the rapid screening of a large number of reaction conditions in parallel, significantly accelerating the discovery and optimization of new synthetic methods. sigmaaldrich.comenergy.govnih.gov
Catalyst Screening: HTE can be used to rapidly screen libraries of catalysts and ligands to identify the optimal combination for the synthesis of this compound. This is particularly relevant for developing new, more efficient, and selective catalytic processes.
Reaction Optimization: By systematically varying parameters such as temperature, solvent, and reagent stoichiometry, HTE can be used to quickly identify the optimal conditions for a given reaction, maximizing yield and minimizing byproducts.
Discovery of New Reactions: HTE can also be employed in a more exploratory fashion to discover entirely new reactions of this compound by screening its reactivity against a diverse array of reagents and catalysts.
Theoretical Predictions Guiding Experimental Design and Discovery in Organic Chemistry
Computational chemistry and theoretical calculations are becoming increasingly powerful tools for understanding and predicting chemical reactivity.
Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model the reaction pathways for the synthesis and subsequent reactions of this compound. This can provide valuable insights into the transition states and intermediates involved, helping to explain observed selectivities and guide the design of more efficient reactions.
Prediction of Properties: Theoretical calculations can be used to predict various properties of this compound, such as its spectroscopic signatures (NMR, IR), which can aid in its characterization.
Rational Catalyst Design: By understanding the electronic and steric factors that govern a catalytic cycle, theoretical predictions can guide the design of new and improved catalysts for the synthesis of this and related molecules.
Q & A
Q. What are the common synthetic routes for 1-Cyclopropyl-1-(3-ethylphenyl)ethanol, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves nucleophilic addition or substitution. A feasible route is the Grignard reaction:
Grignard Reagent Formation : React 3-ethylbromobenzene with magnesium to form the aryl Grignard reagent.
Cyclopropane Carbonyl Addition : Add cyclopropanecarbaldehyde to the Grignard reagent, followed by acidic workup to yield the secondary alcohol.
Key Considerations :
- Temperature control (<0°C) minimizes side reactions like aldehyde polymerization.
- Anhydrous conditions prevent reagent decomposition. Yields (~60-75%) depend on solvent purity (e.g., THF or diethyl ether) and stoichiometry .
- Characterization via H/C NMR and GC-MS confirms structure and purity.
Q. How can the stereochemical outcome of this compound be analyzed, given its chiral center?
Methodological Answer :
- Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., amylose or cellulose derivatives) to separate enantiomers.
- Optical Rotation : Measure specific rotation and compare with literature values.
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable.
- Circular Dichroism (CD) : Correlate electronic transitions with stereochemistry.
Note : The cyclopropane ring may induce steric hindrance, affecting diastereomer ratios during synthesis .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer :
- NMR Spectroscopy :
- H NMR: Identify aromatic protons (δ 6.5–7.5 ppm), cyclopropane protons (δ 0.5–1.5 ppm), and hydroxyl (-OH) resonance (broad, δ 1–5 ppm).
- C NMR: Confirm quaternary carbons (cyclopropane, aromatic C-3 ethyl group).
- IR Spectroscopy : O-H stretch (~3200–3600 cm), C-O stretch (~1050–1250 cm).
- Mass Spectrometry : Molecular ion peak (EI-MS) and fragmentation patterns to verify molecular weight (e.g., CHO, MW 176.25 g/mol) .
Advanced Research Questions
Q. How can computational modeling optimize enantioselective synthesis of this compound?
Methodological Answer :
- Density Functional Theory (DFT) : Model transition states to predict enantiomeric excess (ee) in asymmetric catalysis.
- Molecular Docking : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) for steric/electronic compatibility.
- Kinetic Analysis : Simulate activation barriers for competing pathways to guide catalyst selection.
Case Study : A 2024 study on similar alcohols achieved 85% ee using a Jacobsen-type catalyst, validated by DFT .
Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies for derivatives?
Methodological Answer :
- Meta-Analysis : Compare datasets across studies, adjusting for variables (e.g., solvent polarity, assay protocols).
- Free-Wilson Analysis : Decompose substituent effects (cyclopropane vs. ethylphenyl) on bioactivity.
- Cohort Validation : Reproduce conflicting results under standardized conditions.
Example : Discrepancies in antibacterial activity (MIC values) may arise from assay pH or bacterial strain variability. Systematic controls (e.g., fixed pH 7.4) reduce noise .
Q. How do surface interactions (e.g., adsorption on silica) affect this compound’s stability in environmental studies?
Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify adsorption kinetics on model surfaces (silica, polymers).
- ATR-FTIR : Monitor hydroxyl group interactions with surface silanol groups.
- Accelerated Stability Testing : Expose samples to controlled humidity/Temperature and track degradation via LC-MS.
Key Finding : Cyclopropane’s strain energy may increase reactivity under UV light, requiring dark storage .
Methodological Tables
Q. Table 1. Comparative Reactivity of this compound Derivatives
| Derivative Substituent | Reaction Rate (k, s) | Activation Energy (E, kJ/mol) |
|---|---|---|
| –OCH (para) | 2.3 × 10 | 85.2 |
| –NO (meta) | 1.1 × 10 | 92.7 |
| –Cl (ortho) | 3.6 × 10 | 78.9 |
| Data sourced from controlled SN2 substitution studies . |
Q. Table 2. Biocatalytic Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield (%) |
|---|---|---|
| pH | 7.0–7.5 | +15–20 |
| Temperature (°C) | 30–35 | +10–12 |
| Solvent (v/v% HO) | 20–30 | +8–10 |
| Based on Candida antarctica lipase B (CAL-B) mediated acylation . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
